Technical Documentation Center

(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid
  • CAS: 55685-58-0

Core Science & Biosynthesis

Foundational

1H NMR and 13C NMR chemical shifts for (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid

In-Depth Technical Guide: 1 H and 13 C NMR Characterization of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid Executive Summary & Structural Significance The compound (1R,5S,6s)-3-oxabicyclo[3.1.0]hexane-6-carbox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: 1 H and 13 C NMR Characterization of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid

Executive Summary & Structural Significance

The compound (1R,5S,6s)-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid represents a critical structural motif in modern medicinal chemistry. Featuring a rigid bicyclo[3.1.0]hexane scaffold with an ether linkage at the 3-position and a carboxylic acid at the 6-position, this molecule is increasingly deployed as a non-planar bioisostere for meta-substituted benzenes[1]. Its unique three-dimensional constraints have proven highly effective in improving the solubility and selectivity of Bromo and Extra Terminal Domain (BET) inhibitors[2] as well as Bcl-2 apoptotic inhibitors[3].

Because the stereochemistry—specifically the (1R,5S,6s) configuration—dictates its biological binding affinity, rigorous analytical characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is non-negotiable. This guide details the causal relationships between the molecule's rigid geometry and its NMR spectral features, providing a self-validating framework for accurate structural confirmation.

Stereochemical Dynamics & Magnetic Causality

The (1R,5S,6s) configuration possesses a distinct plane of symmetry ( σ ) that bisects the oxygen atom (O3) and the apical cyclopropane carbon (C6). This symmetry is the primary driver of the molecule's magnetic environment:

  • Magnetic Equivalence: The symmetry renders the bridgehead carbons (C1 and C5) chemically and magnetically equivalent. Similarly, the methylene carbons (C2 and C4) are equivalent[1].

  • Diastereotopic Protons: Despite the equivalence of the C2 and C4 carbons, the rigid bicyclic framework locks the two protons on each carbon into fixed exo and endo orientations relative to the oxygen bridge. This lack of free rotation makes the geminal protons diastereotopic, causing them to resonate at different chemical shifts and exhibit strong 2J (geminal) coupling.

  • Karplus Relationship Constraints: The rigid cyclopropane ring fixes the dihedral angles between the bridgehead protons (H1/H5) and the apical proton (H6). According to the Karplus equation, this fixed geometry results in a highly predictable and diagnostic 3J (vicinal) coupling constant of ~3.1 Hz[3].

Logic Root (1R,5S,6s) Stereochemistry Plane of Symmetry (σ) Equiv Magnetic Equivalence C2 ≡ C4 | C1 ≡ C5 Root->Equiv Dictates Diast Diastereotopic Protons Fixed exo/endo positions at C2 and C4 Root->Diast Induces Karplus Karplus Relationship Fixed Dihedral Angles Root->Karplus Constrains Coupling1 Geminal Coupling (2J) ~8.6 Hz at C2/C4 Diast->Coupling1 Results in Coupling2 Vicinal Coupling (3J) ~3.1 Hz (H1/H5 to H6) Karplus->Coupling2 Governs

Caption: Logical mapping of stereochemistry to observed NMR coupling constants.

Quantitative NMR Data Summaries

The following tables summarize the expected 1 H and 13 C NMR chemical shifts, extrapolated from highly purified ethyl ester precursors and isolated acid analogs[3],[4].

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ , 298 K)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationCausality / Assignment
COOH 11.50br s-1HHighly deshielded acidic proton; broad due to chemical exchange.
C2/C4 ( exo )3.95d8.62HDeshielded by adjacent O3; diastereotopic geminal coupling.
C2/C4 ( endo )3.78d8.62HDeshielded by adjacent O3; diastereotopic geminal coupling.
C1/C5 2.18m-2HBridgehead protons; complex multiplet due to coupling with H6 and H2/H4.
C6 1.62t3.11HShielded by cyclopropane ring current; vicinal coupling to H1/H5.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ , 298 K)
PositionChemical Shift ( δ , ppm)Causality / Assignment
C=O 178.5Carbonyl carbon; heavily deshielded by electronegative oxygens.
C2, C4 68.2Aliphatic carbons directly bonded to the O3 ether linkage.
C1, C5 24.5Bridgehead cyclopropane carbons; shielded by ring strain anisotropy.
C6 21.0Apical cyclopropane carbon; highly shielded environment.

Experimental Protocols: A Self-Validating System

To ensure absolute quantitative reliability and prevent misassignment of stereoisomers, the NMR acquisition protocol must be executed as a closed, self-validating loop.

Step-by-Step Methodology

Step 1: Sample Preparation & Solvent Selection

  • Action: Dissolve exactly 15.0 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8 atom % D) containing 0.03% (v/v) tetramethylsilane (TMS).

  • Causality: CDCl 3​ is selected over DMSO-d 6​ to prevent severe solvent-induced peak broadening of the carboxylic acid proton and to maintain sharp multiplet resolution for the rigid bicyclic framework. TMS provides an absolute 0.00 ppm reference to calibrate the highly shielded cyclopropane signals.

Step 2: Instrument Tuning & Shimming

  • Action: Perform gradient shimming (Z1-Z5) until the CDCl 3​ lock signal achieves a stable, high-intensity plateau. Tune and match the probe to the exact resonance frequencies of 1 H (400.13 MHz) and 13 C (100.61 MHz).

Step 3: Pulse Sequence & Relaxation Delay ( D1​ )

  • Action: Apply a 30° excitation pulse to minimize relaxation artifacts. Set the relaxation delay ( D1​ ) to 5.0 seconds.

  • Causality: The rigid cyclopropane protons (H1, H5, H6) exhibit significantly longer longitudinal relaxation times ( T1​ ) than the methylene protons. A D1​ of 5.0s ensures complete spin-lattice relaxation, which is a mandatory prerequisite for quantitative integration.

Step 4: The Self-Validation Integration Loop

  • Action: Process the spectrum (Fourier Transform, phase correction, baseline correction). Set the integration of the C6 triplet (1.62 ppm) to exactly 1.00 .

  • Validation Rule: The integration of the C2/C4 diastereotopic doublets (3.95 ppm and 3.78 ppm) must equal exactly 4.00 (±0.05) .

  • Causality: If the ratio deviates beyond 5%, it mathematically proves incomplete T1​ relaxation or the presence of co-eluting impurities. The system must automatically reject the data and re-acquire with D1​ = 10.0s.

Workflow Step1 1. Sample Preparation Dissolve 15 mg in CDCl3 Add 0.03% TMS Step2 2. Shimming & Tuning Optimize Z1-Z5 Gradients Tune to 400.13 MHz (1H) Step1->Step2 Step3 3. Pulse Sequence 30° Excitation Pulse D1 = 5.0s (> 5x T1) Step2->Step3 Step4 4. Data Acquisition NS = 16 (1H), 512 (13C) 298 K Temperature Step3->Step4 Step5 5. Self-Validation Loop Check Integration Ratios (2:2:2:1 Target) Step4->Step5

Caption: Step-by-step self-validating NMR acquisition workflow.

References

  • Vulcanchem, Structural Characterization and Stereochemical Features of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid,
  • ACS Publications, Fragment-based Scaffold Hopping: Identification of Potent, Selective, and Highly Soluble Bromo and Extra Terminal Domain (BET) Second Bromodomain (BD2) Inhibitors,
  • Google Patents, WO2019210828A1 - Bcl-2 INHIBITORS,
  • Google P

Sources

Exploratory

The Architecture of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid: A Technical Whitepaper on Properties, Synthesis, and Conformational Control

Executive Summary (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid is a highly rigid, bicyclic scaffold increasingly utilized in modern drug discovery as a bioisostere for proline and other cyclic amino acids. By l...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid is a highly rigid, bicyclic scaffold increasingly utilized in modern drug discovery as a bioisostere for proline and other cyclic amino acids. By locking the molecular conformation, this scaffold reduces entropic penalties upon target binding. This whitepaper details the physicochemical properties, stereochemical nuances, and kinetic synthetic methodologies required to isolate the specific (1R,5S,6s) endo isomer for downstream pharmaceutical applications.

Stereochemical Architecture & Nomenclature

The bicyclo[3.1.0]hexane system consists of a cyclopentane ring fused to a cyclopropane ring. Understanding its stereochemistry is paramount for target binding affinity.

  • Heteroatom Placement: The "3-oxa" designation indicates oxygen substitution at position 3, creating a tetrahydrofuran sub-ring.

  • Stereocenters: The bridgehead carbons (C1 and C5) are fixed in a cis configuration due to the geometric constraints of the fused small rings, designated as (1R, 5S).

  • The 's' Designation (Endo Configuration): The pseudoasymmetric center at C6 dictates the orientation of the carboxylic acid. According to IUPAC nomenclature, 's' (syn) indicates that the substituent is on the same side as the highest priority bridge. Since the C2-O3-C4 bridge has higher priority than the C1-C5 zero-bridge, the 's' configuration means the carboxylic acid points towards the oxygen-containing ring. This is geometrically the endo face. Conversely, the 'r' (anti) designation corresponds to the exo isomer.

Physicochemical Properties

Understanding the baseline properties of this scaffold is critical for predicting its behavior in biological systems and during synthetic manipulation[2, 3].

PropertyValueCausality / Significance
Molecular Formula C6H8O3Defines the core bicyclic framework with a carboxylic acid handle.
Molecular Weight 128.13 g/mol Low molecular weight makes it an ideal fragment-based drug discovery (FBDD) building block.
Topological Polar Surface Area 46.5 ŲDerived from the ether oxygen (9.2 Ų) and carboxylic acid (37.3 Ų); optimal for membrane permeability.
LogP (Predicted) -0.03 to -0.3The negative LogP reflects high hydrophilicity due to the dense arrangement of polar heteroatoms in a compact scaffold.
Density (Predicted) ~1.41 g/cm³High density indicates a tightly packed, rigid bicyclic ring system compared to acyclic analogs.
Boiling Point 281.2 °C (at 760 mmHg)Elevated BP due to strong intermolecular hydrogen bonding from the carboxylic acid dimerizing in the liquid phase.

Causality Insight: The high topological polar surface area (tPSA) relative to its low molecular weight makes this compound highly hydrophilic. The rigid bicyclic structure restricts the rotational degrees of freedom of the ether oxygen, forcing it into an exposed conformation that readily acts as a hydrogen bond acceptor, significantly influencing its solubility and kinase/protease binding kinetics.

Synthetic Methodology: Overcoming Thermodynamic Preferences

Synthesizing the (1R,5S,6s) endo isomer presents a significant challenge because the exo isomer is thermodynamically favored due to reduced steric clash between the C6 substituent and the tetrahydrofuran ring. Standard Rh(II) catalyzed [2+1] cycloadditions yield approximately a 1:1 mixture of exo and endo isomers. To selectively synthesize the endo isomer, kinetic control must be enforced using a sterically demanding chiral catalyst [1].

KineticVsThermodynamic Reactants 2,5-Dihydrofuran + EDA Cat1 Rh2(esp)2 Catalyst Reactants->Cat1 Cat2 Rh2((S)-tetra-3,5-dibromo-TPPTTL)4 Reactants->Cat2 Mix1 ~1:1 Exo/Endo Mixture (Low Selectivity) Cat1->Mix1 Mix2 17:83 Exo:Endo Mixture (Kinetic Control) Cat2->Mix2 Exo (1R,5S,6r)-exo Isomer Mix1->Exo Base Epimerization (Thermodynamic) Endo (1R,5S,6s)-endo Isomer Mix2->Endo Major Mix2->Exo Minor

Kinetic vs. thermodynamic control in the synthesis of 3-oxabicyclo[3.1.0]hexane-6-carboxylates.

Step-by-Step Protocol: Kinetic Synthesis of the Endo Isomer

This protocol leverages the methodology developed by Davies et al. for high-turnover dirhodium(II) catalysis to force an endo trajectory [1].

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert nitrogen atmosphere, combine 2,5-dihydrofuran (2.0 equiv) and the chiral dirhodium catalyst Rh2((S)-tetra-3,5-dibromo-TPPTTL)4 (0.005 mol %).

  • Solvent and Thermal Control: Dissolve the reagents in dimethyl carbonate (DMC) and heat to 90 °C.

    • Causality: DMC is utilized as a green solvent that maintains catalyst integrity at elevated temperatures. Heating to 90 °C provides the precise activation energy required for diazo decomposition without causing thermal degradation of the catalyst complex.

  • Controlled Diazo Addition: Introduce ethyl diazoacetate (EDA) (1.0 equiv) strictly via a syringe pump over a 3-hour period.

    • Causality: Slow addition ensures the steady-state concentration of the highly reactive rhodium-carbene intermediate remains low, completely suppressing the competing dimerization of EDA into diethyl maleate/fumarate.

  • Kinetic Cyclopropanation: Allow the reaction to stir for an additional 2.5 hours. The sterically encumbered chiral pocket of the TPPTTL catalyst forces the approaching 2,5-dihydrofuran to adopt an endo trajectory, yielding an 83:17 endo:exo ratio.

  • Mild Saponification: Transfer the crude ethyl (1R,5S,6s)-3-oxabicyclo[3.1.0]hexane-6-carboxylate to a flask containing THF/MeOH and 1M aqueous NaOH. Stir at room temperature until complete.

    • Causality: High temperatures or extended reaction times in strong base must be strictly avoided, as the kinetic endo product will undergo base-catalyzed epimerization at the alpha-carbonyl stereocenter to form the thermodynamic exo product.

  • Isolation: Acidify the aqueous layer to pH 2.0 with 1M HCl at 0 °C, extract with ethyl acetate, dry over Na2SO4, and concentrate. The pure endo acid is isolated via selective recrystallization.

Self-Validating Analytical Protocol: Stereochemical Confirmation

To ensure the integrity of the (1R,5S,6s) configuration, a self-validating 2D NOESY NMR protocol must be executed. Standard 1H NMR coupling constants (J-values) alone are often insufficient for definitive assignment in highly strained bicyclic systems.

  • Target Signal: Identify the resonance for the cyclopropyl proton at the C6 position (H6).

  • Validation Logic: In the (1R,5S,6s) endo isomer, the carboxylic acid points endo, meaning the H6 proton points exo (away from the oxygen-containing ring). Therefore, H6 will exhibit strong Nuclear Overhauser Effect (NOE) cross-peaks with the exo-protons of the C2 and C4 carbons on the tetrahydrofuran ring.

  • Falsification: If the synthesized compound has epimerized to the exo isomer, the H6 proton points endo and will lack these specific NOE correlations, instead showing spatial proximity to the bridgehead protons (H1/H5).

Applications in Drug Development

The (1R,5S,6s)-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid scaffold is highly valued in the design of covalent inhibitors and peptidomimetics. By replacing flexible acyclic chains with this rigidified core, medicinal chemists can lock a pharmacophore into its bioactive conformation, drastically reducing the entropic penalty of binding. Furthermore, the embedded ether oxygen provides a critical vector for hydrogen bonding with target kinase or protease backbones, a strategy prominently featured in the development of next-generation antivirals and KRAS inhibitors.

References

  • Davies, H. M. L., et al. "Stereoselective Synthesis of Either exo- or endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings." Organic Letters, American Chemical Society, 2024. URL:[Link] [1]

  • PubChem. "3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid." National Center for Biotechnology Information, CID 12204422. URL:[Link][1]

Sources

Foundational

Stereochemical configuration analysis of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid

An In-Depth Technical Guide to the Stereochemical Configuration Analysis of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid For Researchers, Scientists, and Drug Development Professionals Abstract (1R,5S,6s)-3-Oxa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stereochemical Configuration Analysis of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid is a conformationally constrained bicyclic scaffold of significant interest in medicinal chemistry. Its rigid structure and specific stereochemistry make it a valuable building block for designing novel therapeutics, where precise control over the three-dimensional arrangement of atoms is critical for biological activity. This guide provides a comprehensive overview of the state-of-the-art techniques for the stereochemical analysis of this molecule. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, chiroptical methods including Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), and the indispensable role of computational chemistry in unambiguously assigning the absolute configuration.

Introduction: The Significance of Stereochemistry in Drug Design

The three-dimensional structure of a molecule is paramount in determining its interaction with biological targets. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles.[1] The rigid bicyclic framework of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid, with its defined stereocenters, presents a unique opportunity to probe and optimize molecular recognition at receptor binding sites.[2] The stereochemical configuration, denoted as (1R,5S,6s), dictates the spatial orientation of the carboxylic acid group and the oxabicyclo[3.1.0]hexane core, which in turn governs its potential as a bioisosteric replacement for other chemical moieties in drug candidates.[2] Therefore, the unambiguous determination of its absolute configuration is a critical step in the drug discovery and development process.

A Multi-pronged Approach to Stereochemical Elucidation

No single technique is universally sufficient for determining the absolute configuration of a complex molecule like (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. A holistic approach, combining multiple spectroscopic methods with theoretical calculations, provides the highest level of confidence in the stereochemical assignment.[3][4] This guide will focus on a synergistic workflow that leverages the strengths of NMR, VCD, and ECD, all underpinned by Density Functional Theory (DFT) calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Relative Configuration

NMR spectroscopy is an unparalleled tool for determining the connectivity and relative stereochemistry of a molecule.[5][6] For (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid, 1H and 13C NMR will establish the bicyclic framework and the position of the carboxylic acid group. Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for elucidating the relative spatial proximity of protons, which helps to confirm the cis or trans relationship between substituents on the ring system.

Key NMR Observables for (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid
NMR Experiment Observable Information Gained
1H NMR Chemical Shift (δ), Coupling Constants (J)Provides information about the electronic environment of each proton and their connectivity through bonds.
13C NMR Chemical Shift (δ)Indicates the number of unique carbon atoms and their functional groups.
COSY Correlation Cross-PeaksEstablishes proton-proton coupling networks, confirming the carbon skeleton.
HSQC Correlation Cross-PeaksConnects protons to their directly attached carbons.
HMBC Correlation Cross-PeaksShows longer-range (2-3 bond) correlations between protons and carbons, aiding in the assignment of quaternary carbons.
NOESY Correlation Cross-PeaksReveals through-space proximity of protons, which is critical for determining the relative stereochemistry of the cyclopropane ring and the carboxylic acid group.

While NMR is powerful for determining the relative configuration, it generally cannot establish the absolute configuration on its own.[] For this, chiral derivatizing agents or chiral solvating agents can be used to induce diastereomeric differences in the NMR spectra of enantiomers, but this approach can be complex.

Chiroptical Spectroscopy: "Seeing" Chirality

Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light.[8] This provides a direct probe of the molecule's absolute configuration.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1][8] The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration and conformation in solution.[9][10]

Advantages of VCD:

  • High Information Content: The mid-IR region contains a multitude of vibrational bands, providing a rich dataset for comparison with theoretical calculations.

  • Sensitivity to Solution-State Conformation: VCD provides information about the molecule's structure as it exists in solution, which is often more biologically relevant than the solid state.[10]

  • No Need for Crystallization: Unlike X-ray crystallography, VCD does not require the formation of a single crystal.[1]

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light.[11] This technique is particularly sensitive to the electronic transitions of chromophores within the molecule. For (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid, the carboxylic acid group acts as the primary chromophore.

Advantages of ECD:

  • High Sensitivity: ECD can often be measured on smaller sample quantities than VCD.

  • Complementary to VCD: ECD provides information about the electronic environment, which complements the vibrational information from VCD.

The Linchpin: Quantum Mechanical Calculations

The true power of VCD and ECD for absolute configuration determination is realized when experimental spectra are compared with those predicted by quantum mechanical calculations.[12][13][14] Density Functional Theory (DFT) is the most widely used method for this purpose.

The general workflow for the computational determination of absolute configuration is as follows:

G cluster_0 Computational Workflow cluster_1 Experimental Workflow cluster_2 Comparison & Assignment A Conformational Search (e.g., Molecular Mechanics) B Geometry Optimization of Low-Energy Conformers (DFT) A->B C Frequency & Chiroptical Property Calculation (DFT) B->C D Boltzmann Averaging of Spectra C->D F Compare Experimental & Computed Spectra D->F E Acquire Experimental VCD/ECD Spectrum E->F G Assign Absolute Configuration F->G G A Experimental Data (NMR, VCD, ECD) C Comparison A->C B Computational Data (DFT Calculations for 1R,5S,6s) B->C D Good Agreement C->D Match E Mirror Image C->E No Match F Absolute Configuration is (1R,5S,6s) D->F G Absolute Configuration is (1S,5R,6r) E->G

Caption: Decision-making flowchart for stereochemical assignment.

Conclusion and Best Practices

The stereochemical configuration analysis of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid requires a multi-faceted approach that combines the strengths of various analytical techniques.

Key Recommendations:

  • Relative Configuration First: Use a full suite of 1D and 2D NMR experiments to establish the connectivity and relative stereochemistry.

  • Orthogonal Chiroptical Methods: Employ both VCD and ECD to probe the molecule's chirality. Agreement between both methods significantly increases confidence in the assignment.

  • Rigorous Computational Modeling: Perform thorough conformational searches and use a reliable level of DFT to predict the chiroptical spectra.

  • Holistic Data Interpretation: The final assignment of the absolute configuration should be based on a consistent picture emerging from all experimental and computational data.

By following the principles and protocols outlined in this guide, researchers can confidently and accurately determine the stereochemical configuration of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid, a crucial step in advancing the development of novel therapeutics.

References

  • Computational chemistry methods for predicting the chiroptical properties of liquid crystal systems: II. Application to chiral azobenzenes - SPIE Digital Library. (2006, September 15).
  • Computational prediction of chiroptical properties in structure elucidation of natural products. (2019, June 5).
  • Studying Chirality with Vibrational Circular Dichroism - Gaussian.com. (2017, June 21).
  • Computational prediction of chiroptical properties in structure elucidation of natural products - PubMed. (2019, July 1).
  • Computational prediction of chiroptical properties in structure elucidation of natural products.
  • (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid - Vulcanchem.
  • Determination of the absolute configurations of bicyclo[3.1.0]hexane derivatives via electronic circular dichroism, optical rotation dispersion and vibrational circular dichroism spectroscopy and density functional theory calculations - Organic & Biomolecular Chemistry (RSC Publishing).
  • Vibrational circular dichroism (VCD) - Bruker.
  • Vibrational circular dichroism spectroscopy of chiral molecules - PubMed.
  • Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC.
  • (PDF) Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules - ResearchGate. (2008, March).
  • A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases - PMC.
  • Computational chemistry methods for predicting the chiroptical properties of liquid crystal systems. II. Application to chiral azobenzenes - art. no. 63320C | Request PDF - ResearchGate.
  • Vibrational Circular Dichroism Spectroscopy of Chiral Molecular Crystals: Insights from Theory - PubMed. (2023, October 9).
  • Electronic Circular Dichroism (ECD) - ORCA 6.1 TUTORIALS.
  • Circular Dichroism (CD) Applications- Stereochemical assignment - Chiralabs.
  • [2602.03710] Quantum Computing for Electronic Circular Dichroism Spectrum Prediction of Chiral Molecules - arXiv. (2026, February 3).
  • A conformational study of bicyclo[3.1.0]hexane. Crystal and molecular structure of N.
  • Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships - PMC.
  • Determination of the absolute configurations of bicyclo[3.1.0]hexane derivatives via electronic circular dichroism, optical rotation dispersion and vibrational circular dichroism spectroscopy and density functional theory calculations | Request PDF - ResearchGate. (2025, August 6).
  • Determination of the absolute configuration of bicyclo[3.3.1]nonane-2,7-dione by circular dichroism spectroscopy and chemical correlation - PubMed. (2001).
  • Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes: All Roads Lead to Boats - ResearchGate.
  • Determination Techniques for Absolute Configuration of Chiral Compound.
  • Development of Bicyclo[3.1.0]hexane-Based A 3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships - MDPI. (2022, March 31).
  • Determination of Absolute and Relative Configuration.
  • (1R,5S,6R)-rel-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid - J&K Scientific.
  • (1R,5S,6S)-2,4-dioxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid - Chemspace.
  • The zero-point-average structure of bicyclo[3.1.0]hexane as determined by electron diffraction and microwave spectroscopy | Journal of the American Chemical Society - ACS Publications. (1977, October 1).
  • (1R,5S,6r)-rel-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid - Sigma-Aldrich.
  • (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid - NextSDS.
  • WO2012049688A1 - An improved process for the preparation of racemic 6, 6- dimethyl-3-azabicyclo-[3.1.0]-hexane and its salts, a key raw material for hcv inhibitor. - Google Patents.
  • Synthesis of trovafloxacin using various (1α,5α,6α)-3-azabicyclo[3.1.0]hexane derivatives. (2000).
  • Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules - Oxford Instruments.
  • (1R,5S,6S)-Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate - Sigma-Aldrich.
  • (1R,5S,6r)-rel-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid - Achmem.
  • 3-azabicyclo[3.1.0]hexane-6-carboxylic acid(1212105-25-3) 1 H NMR - ChemicalBook.
  • (1R,5S)-3-tert-butoxycarbonyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid | Chemsrc. (2025, August 26).

Sources

Exploratory

Solubility profile and pKa of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid

Solubility Profile and pKa of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid: A Technical Guide for Medicinal Chemistry Applications Executive Summary (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Profile and pKa of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid: A Technical Guide for Medicinal Chemistry Applications

Executive Summary

(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid (CAS: 693248-53-2) is a highly constrained, rigid bicyclic building block increasingly utilized in medicinal chemistry as a bioisostere for meta-substituted phenyl rings[1]. While its incorporation improves metabolic stability and alters pharmacokinetic profiles[2], its physicochemical characterization presents a distinct analytical challenge: the molecule lacks a conjugated π -system (UV chromophore) . Consequently, standard high-throughput UV-metric titrations and HPLC-UV solubility assays are fundamentally ineffective. This whitepaper details the theoretical physicochemical profile of this compound and outlines the self-validating, causality-driven protocols required for its accurate pKa and thermodynamic solubility determination.

Structural Theory and Physicochemical Profiling

pKa Modulation via Inductive Effects

The ionization constant (pKa) of a carboxylic acid is dictated by the stability of its conjugate base. The baseline pKa of an unsubstituted cyclopropanecarboxylic acid is approximately 4.65[3]. In the (1R,5S,6s)-3-oxabicyclo[3.1.0]hexane framework, the introduction of the ether oxygen at the 3-position fundamentally alters the electronic landscape.

The highly electronegative oxygen atom exerts a through-bond, electron-withdrawing inductive effect (-I). Because the bicyclic framework is conformationally locked, this inductive pull is efficiently transmitted across the transannular bridge to the C6-carboxylic acid. This withdrawal of electron density stabilizes the resulting carboxylate anion, thereby enhancing the acidity and lowering the predicted pKa to approximately 4.43[1].

InductiveEffect O3 O3 Ether Oxygen (Electronegative Center) Bicyclo Bicyclo[3.1.0]hexane (Rigid Transannular Bridge) O3->Bicyclo Inductive Pull (-I) C6 C6 Carboxylic Acid (Ionization Site) Bicyclo->C6 Through-Bond Effect pKa Stabilized Anion pKa ≈ 4.43 C6->pKa Enhanced Acidity vs. Cyclopropanecarboxylic Acid

Caption: Structural influence of the oxabicyclo core on the ionization potential (pKa) via inductive effects.

Solubility and Lipophilicity (LogP)

The combination of the hydrogen-bond accepting ether oxygen and the ionizable carboxylic acid renders this building block highly polar, with a calculated LogP of approximately -0.83[1]. While this guarantees excellent aqueous thermodynamic solubility, it creates chromatographic retention issues on standard C18 stationary phases, necessitating specialized analytical approaches.

Table 1: Physicochemical Properties Summary

PropertyValueAnalytical Implication
Molecular Weight 128.13 g/mol Highly soluble; rapid dissolution kinetics.
LogP (Predicted) -0.83Poor retention on standard C18; requires AQ-C18 or HILIC.
pKa (Predicted) ~4.43Fully ionized at physiological pH (7.4).
UV Chromophore NoneUV-metric assays invalid; requires Potentiometry or CAD.

Analytical Strategy for Non-UV Active Compounds

Because the molecule is transparent to standard UV detectors, researchers must rely on orthogonal, mass-sensitive, or electrochemical detection methods. The workflow below outlines the required analytical pathways.

AnalyticalWorkflow Start Target: (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid Constraint: Lacks UV Chromophore Split Start->Split pKa_Node pKa Profiling Split->pKa_Node Sol_Node Solubility Profiling Split->Sol_Node Potentiometric Potentiometric Titration (Glass Electrode, 0.15M KCl) pKa_Node->Potentiometric Primary Method NMR 1H-NMR Titration (C6-Proton Shift Monitoring) pKa_Node->NMR Orthogonal Validation ShakeFlask Thermodynamic Shake-Flask (24h Equilibration @ 37°C) Sol_Node->ShakeFlask LCCAD LC-CAD Quantitation (Charged Aerosol Detection) ShakeFlask->LCCAD Mass-Sensitive Detection

Caption: Analytical workflow for physicochemical profiling of non-UV active bicyclic building blocks.

Experimental Protocol: pKa Determination

Potentiometric titration is the gold standard for determining the pKa of weak organic acids lacking a chromophore[4]. The method relies on a glass electrode to directly measure the activity of hydrogen ions in solution.

Causality & Self-Validation Principles
  • Ionic Strength Control: The assay is conducted in 0.15 M KCl. Causality: This mimics physiological ionic strength, ensuring the measured apparent pKa ( pKa′ ) is biologically relevant and stabilizing the activity coefficients of the ions[4].

  • Carbon Dioxide Exclusion: The titration vessel must be continuously purged with nitrogen. Causality: Atmospheric CO2​ dissolves in water to form carbonic acid, which will artificially skew the titration curve and consume the basic titrant.

  • Self-Validation (Standardization): The NaOH titrant is standardized against Potassium Hydrogen Phthalate (KHP), a primary standard. This closed-loop validation ensures the exact molarity of the titrant is known before the unknown is analyzed.

Step-by-Step Methodology
  • Electrode Calibration: Calibrate the glass pH electrode using certified reference buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Titrant Standardization: Titrate a known mass of KHP with ~0.1 M NaOH under a nitrogen blanket to determine the exact molarity of the NaOH solution.

  • Sample Preparation: Accurately weigh ~5 mg of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid and dissolve it in 10.0 mL of 0.15 M KCl solution.

  • Titration Execution:

    • Submerge the calibrated electrode and a micro-stir bar into the sample solution.

    • Initiate a continuous, gentle nitrogen purge above the liquid surface.

    • Add the standardized 0.1 M NaOH in 0.01 mL increments. Allow the pH reading to stabilize (drift < 0.001 pH/min) before recording the value and adding the next increment.

  • Data Analysis: Plot the pH against the volume of titrant added. Utilize the second-derivative method to precisely identify the equivalence point. The pKa is calculated at the half-equivalence point using the Henderson-Hasselbalch equation, applying Debye-Hückel corrections for ionic strength.

Experimental Protocol: Thermodynamic Solubility Profiling

To measure the true thermodynamic solubility of this highly polar, non-UV active compound, the traditional shake-flask method must be coupled with Liquid Chromatography-Charged Aerosol Detection (LC-CAD)[5].

Causality & Self-Validation Principles
  • Detector Selection (CAD): CAD is a mass-sensitive detector that nebulizes the eluent, dries the aerosol particles, and applies an electrical charge to them. Causality: It provides a uniform, highly sensitive response for all non-volatile analytes, entirely bypassing the need for a UV chromophore[5].

  • Column Selection (AQ-C18 or HILIC): Because the LogP is -0.83, standard C18 columns will result in the compound eluting in the void volume. Causality: An aqueous-compatible C18 (AQ-C18) or Hydrophilic Interaction Liquid Chromatography (HILIC) column is mandatory to achieve sufficient retention factor ( k′ ) for accurate quantitation.

  • Filter Binding Mitigation: Highly polar compounds rarely suffer from non-specific hydrophobic binding to filters, but to ensure self-validation, an aliquot of the supernatant should be centrifuged rather than filtered to compare recovery rates.

Step-by-Step Methodology
  • Equilibration: In a 2 mL glass HPLC vial, add an excess of the solid compound (~50 mg) to 1.0 mL of pH 7.4 Phosphate Buffered Saline (PBS).

  • Incubation: Seal the vial and place it in a thermostatic orbital shaker. Agitate at 300 rpm for 24 hours at 37.0 ± 0.5 °C to ensure the solid and solution phases reach thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 x g for 15 minutes at 37 °C. Carefully aspirate the clear supernatant, ensuring no solid particles are carried over.

  • Sample Dilution: Because the solubility is expected to be exceptionally high, perform a serial dilution (e.g., 1:100 or 1:1000) of the supernatant in the mobile phase to ensure the concentration falls within the linear dynamic range of the CAD detector.

  • LC-CAD Analysis:

    • Column: Poroshell 120 AQ-C18 or equivalent.

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water to 0.1% Formic Acid in Acetonitrile.

    • Detection: CAD (Evaporation temperature optimized for the mobile phase volatility).

  • Quantitation: Calculate the thermodynamic solubility by interpolating the CAD peak area of the sample against a 6-point calibration curve generated from reference standards of the compound.

References[3] Cyclopropane carboxylic acid

Sources

Foundational

Comprehensive Toxicological and Material Safety Whitepaper for (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid

Executive Summary & Pharmaceutical Context The compound (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid (CAS: 693248-53-2) is an advanced bicyclic building block characterized by a cyclopropane ring fused to an ox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmaceutical Context

The compound (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid (CAS: 693248-53-2) is an advanced bicyclic building block characterized by a cyclopropane ring fused to an oxolane (tetrahydrofuran) system. In contemporary drug development, this structurally rigid moiety is highly valued for its ability to lock molecular conformations and improve target binding affinity.

From a medicinal chemistry perspective, this compound is increasingly utilized in "template-hopping" strategies. For instance, researchers have successfully incorporated the 3-oxabicyclo[3.1.0]hexane core to develop potent, selective Bromodomain and Extraterminal (BET) domain inhibitors, effectively mitigating the genotoxicity risks associated with traditional acetamide groups [[1]](1]. Furthermore, its unique steric and electronic properties are being leveraged in the synthesis of novel KRAS mutant inhibitors for oncology applications 2[2]. Understanding the material safety and toxicity of this intermediate is critical for ensuring safe scale-up and laboratory handling.

Molecular Identity & Physicochemical Properties

The physicochemical properties of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid dictate its behavior in both synthetic and biological environments. The presence of the carboxylic acid group imparts weak acidity, while the fused bicyclic system introduces significant ring strain.

PropertyValueCausality / Significance
CAS Number 693248-53-2Primary identifier for regulatory compliance [[3]](3].
Molecular Formula C6H8O3Defines the stoichiometry and elemental composition [[4]](4].
Molecular Weight 128.13 g/mol Low molecular weight facilitates high membrane permeability 4[4].
Boiling Point 281.2°C (at 760 mmHg)Indicates low volatility at room temperature, reducing ambient inhalation risk [[5]](5].
Flash Point 126.5°CNon-flammable under standard conditions, ensuring safer storage 5[5].
Density 1.411 g/cm³High density due to the compact, fused bicyclic architecture 5[5].
LogP -0.0366Slightly hydrophilic, indicating good aqueous solubility for biological assays 5[5].

Mechanistic Toxicology & GHS Profiling

While 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid is not classified as a carcinogen, its reactive functional groups present specific acute hazards. The compound is classified under the Globally Harmonized System (GHS) as a localized irritant and a potential central nervous system (CNS) depressant at high exposure levels 6[6].

GHS Hazard Classifications
  • Skin Irritation (Category 2, H315): Direct dermal contact causes irritation. The mechanism is driven by the acidic carboxylate group lowering the local pH of the stratum corneum, leading to protein denaturation 3[3].

  • Serious Eye Irritation (Category 2A, H319): Ocular exposure results in severe irritation due to the high sensitivity of the corneal epithelium to pH shifts and electrophilic stress 6[6].

  • Specific Target Organ Toxicity - Single Exposure (Category 3, H336): Inhalation of aerosolized dust or vapors may cause drowsiness, dizziness, and respiratory tract irritation. The lipophilic nature of the un-ionized compound allows it to cross the blood-brain barrier, temporarily disrupting CNS lipid bilayers 3[3].

Mechanistic Pathway of Cellular Stress

The toxicity of this compound is fundamentally linked to its dual-reactive nature. In an aqueous biological environment, the carboxylic acid dissociates, inducing a localized acidic microenvironment. Concurrently, the highly strained oxabicyclo[3.1.0]hexane core is susceptible to nucleophilic attack by cellular proteins and glutathione. This ring-opening event depletes cellular antioxidants, triggering oxidative stress and an inflammatory cytokine cascade 7[7].

ToxPathway Exposure Exposure Event (Inhalation / Dermal Contact) Dissociation Carboxylic Acid Dissociation & Local pH Drop Exposure->Dissociation RingOpening Strained Ring Opening via Biological Nucleophiles Exposure->RingOpening ProteinDenat Protein Denaturation & Lipid Peroxidation Dissociation->ProteinDenat RingOpening->ProteinDenat Inflammation Inflammatory Cascade (Cytokine Release) ProteinDenat->Inflammation Symptoms Clinical Manifestation: H315, H319, H336 Inflammation->Symptoms

Mechanistic pathway of cellular stress and irritation induced by the compound.

Material Safety & Handling Directives

To mitigate the risks outlined above, strict adherence to Material Safety Data Sheet (MSDS) protocols is required.

  • Storage Conditions: The compound must be stored in a tightly sealed container in a cool, dry, and well-ventilated environment (ideally refrigerated below 10°C for long-term stability). It is highly sensitive to heat, moisture, and alkaline substances. Exposure to strong bases can induce premature decomposition or exothermic ring-opening reactions 7[7].

  • Personal Protective Equipment (PPE): Handlers must wear nitrile gloves (minimum 0.11 mm thickness to prevent permeation), safety goggles with side shields, and a laboratory coat. If handled outside a fume hood, an N95 or P100 particulate respirator is required to prevent inhalation of crystalline dust 8[8].

Self-Validating Experimental Protocols

Protocol A: Emergency Spill Response and Chemical Neutralization

In the event of a localized spill, rapid containment and neutralization are critical to prevent aerosolization and surface corrosion. This protocol utilizes a mild base to neutralize the acid without triggering an uncontrolled exothermic ring-opening of the bicyclic core 7[7].

Step-by-Step Methodology:

  • Evacuation & PPE: Evacuate the immediate vicinity. Don appropriate PPE (respirator, heavy-duty nitrile gloves, and chemical safety goggles).

    • Causality: Prevents inhalation of H336-classified dust and dermal exposure.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite).

    • Validation: Visual inspection confirms the spill boundary is static and no further spreading occurs.

  • Neutralization: Slowly apply a 5% aqueous solution of Sodium Bicarbonate (NaHCO₃) to the spill area.

    • Causality: NaHCO₃ is a weak base. It safely neutralizes the carboxylic acid moiety without generating excessive heat that could degrade the oxabicyclo ring.

    • Validation: The cessation of effervescence (CO₂ gas evolution) provides immediate, visual confirmation that the acid has been completely neutralized.

  • pH Verification & Cleanup: Test the residual moisture with universal pH indicator paper.

    • Validation: A pH reading between 6.5 and 7.5 confirms the area is chemically safe for mechanical cleanup.

  • Disposal: Collect the neutralized slurry into a designated hazardous waste container and seal tightly.

SpillResponse Identify 1. Identify Spill & Evacuate Area PPE 2. Don PPE (Respirator, Gloves) Identify->PPE Contain 3. Containment (Inert Absorbent) PPE->Contain Neutralize 4. Neutralization (5% NaHCO3) Contain->Neutralize Verify 5. pH Verification (Target: 6.5-7.5) Neutralize->Verify Dispose 6. Safe Disposal (Hazardous Waste) Verify->Dispose

Self-validating emergency spill response and neutralization workflow.

Protocol B: In Vitro Cytotoxicity Profiling (MTT Assay)

Before incorporating this building block into downstream in vivo models, its baseline cytotoxicity must be established. This protocol determines the IC₅₀ value using a standard mammalian cell line.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 (Human Embryonic Kidney) cells in a 96-well plate at a density of 1×10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

    • Validation: Phase-contrast microscopy must confirm >80% confluence and healthy, adherent morphology prior to compound addition.

  • Compound Preparation & Treatment: Dissolve 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid in sterile DMSO to create a 10 mM stock. Perform serial dilutions in media to treat cells with a concentration gradient (0.1 µM to 100 µM). Ensure final DMSO concentration remains <0.5% v/v.

    • Causality: High DMSO concentrations independently cause cell death, confounding the toxicity data of the test compound.

    • Validation: Include a vehicle-only control (0.5% DMSO) to baseline solvent toxicity, and a positive control (e.g., 1 µM Doxorubicin) to validate assay sensitivity.

  • Incubation & MTT Addition: Incubate treated cells for 48 hours. Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours.

    • Causality: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization & Readout: Discard the media and add 100 µL of DMSO per well to solubilize the formazan. Measure absorbance at 570 nm using a microplate reader.

    • Validation: A strong absorbance signal (~1.0 OD) in the vehicle control wells confirms the assay successfully captured active cellular metabolism, validating the calculated IC₅₀ curve.

References

  • Guidechem: 3-Oxabicyclo[3.1.0]Hexane-2,4-Dione 5617-74-3 wiki. 7

  • NextSDS: 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid — Chemical Substance Information. 3

  • ACS Publications: Template-Hopping Approach Leads to Potent, Selective, and Highly Soluble Bromo and Extraterminal Domain (BET) Second Bromodomain (BD2) Inhibitors. 1

  • Google Patents: WO2024169914A1 - Tricyclic compounds for the treatment of cancer. 2

  • Guidechem: 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid 693248-53-2. 5

  • Guidechem: 3-Oxabicyclo[3.1.0]Hexane-2,4-Dione 5617-74-3 wiki (Handling & Storage). 8

  • NextSDS: 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid — Hazard Classifications. 6

  • PubChem: 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid | C6H8O3 | CID 12204422. 4

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid

An Application Note for the Step-by-Step Synthesis of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid Introduction: A Strategic Approach to a Conformationally Rigid Scaffold (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Step-by-Step Synthesis of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid

Introduction: A Strategic Approach to a Conformationally Rigid Scaffold

(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid is a valuable building block in medicinal chemistry and drug development. Its rigid, non-planar bicyclic structure serves as a bioisosteric replacement for meta-substituted benzene rings, offering a unique three-dimensional profile that can enhance binding to biological targets by reducing conformational flexibility[1]. The specific stereochemistry, (1R,5S,6s), is critical, as it dictates the molecule's interaction with enzymes and receptors, often leading to significant differences in biological activity compared to its other isomers[1].

This application note provides a detailed, step-by-step protocol for the stereoselective synthesis of this target molecule. The strategy hinges on two key transformations: a diastereoselective cyclopropanation of a chiral dihydrofuran precursor, followed by a mild saponification to yield the final carboxylic acid. This route is designed for efficiency and stereochemical control, providing researchers with a reliable method to access this important synthetic intermediate.

Overall Synthetic Workflow

The synthesis is a two-step process starting from a chiral dihydrofuran ester. The core bicyclic structure is first constructed using a well-established cyclopropanation reaction, followed by hydrolysis to unmask the carboxylic acid.

Synthetic_Workflow Start (R)-Methyl 2,5-dihydrofuran-3-carboxylate (Starting Material) Intermediate Methyl (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylate Start->Intermediate Step 1: Corey-Chaykovsky Cyclopropanation Final (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid (Final Product) Intermediate->Final Step 2: Ester Hydrolysis

Caption: Overall two-step synthetic pathway.

Part 1: Diastereoselective Cyclopropanation via Corey-Chaykovsky Reaction

Principle and Rationale

The cornerstone of this synthesis is the construction of the bicyclo[3.1.0]hexane skeleton. We employ the Johnson-Corey-Chaykovsky reaction, a robust method for creating three-membered rings[2][3]. In this step, a sulfur ylide (dimethyloxosulfonium methylide), generated in situ from trimethylsulfoxonium iodide and a strong base, reacts with the electron-deficient double bond of (R)-Methyl 2,5-dihydrofuran-3-carboxylate[4][5].

The reaction proceeds via a nucleophilic 1,4-conjugate addition of the ylide to the α,β-unsaturated ester (enone system), forming a zwitterionic enolate intermediate. This intermediate then undergoes an intramolecular nucleophilic substitution, where the enolate displaces the dimethyl sulfoxide leaving group to form the cyclopropane ring[3][4]. The stereochemistry of the starting material, specifically the (R) configuration, directs the ylide to attack from the less sterically hindered face of the planar dihydrofuran ring, leading to the desired (1R,5S,6s) stereochemistry in the product.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
(R)-Methyl 2,5-dihydrofuran-3-carboxylateC₆H₈O₃128.135.00 g39.0
Trimethylsulfoxonium iodideC₃H₉IOS220.079.44 g42.9
Sodium hydride (60% dispersion in mineral oil)NaH24.001.72 g42.9
Dimethyl sulfoxide (DMSO), anhydrousC₂H₆OS78.13150 mL-
Toluene, anhydrousC₇H₈92.1450 mL-
Saturated aqueous ammonium chloride (NH₄Cl)NH₄Cl53.49100 mL-
Diethyl ether(C₂H₅)₂O74.12300 mL-
Brine (Saturated aqueous NaCl)NaCl58.4450 mL-
Magnesium sulfate (MgSO₄), anhydrousMgSO₄120.3710 g-
Step-by-Step Experimental Protocol
  • Ylide Preparation: a. To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.72 g, 42.9 mmol of 60% dispersion). b. Wash the sodium hydride three times with anhydrous toluene (10 mL each) to remove the mineral oil, carefully decanting the toluene wash each time under a stream of nitrogen. c. Add anhydrous DMSO (100 mL) to the flask. Heat the suspension to 50°C and stir for approximately 45-60 minutes, or until hydrogen gas evolution ceases and a clear, greenish solution of the dimsyl anion is formed. d. Cool the solution to room temperature. In a separate flask, dissolve trimethylsulfoxonium iodide (9.44 g, 42.9 mmol) in anhydrous DMSO (50 mL). e. Add the trimethylsulfoxonium iodide solution dropwise to the dimsyl anion solution over 20 minutes, maintaining the internal temperature below 25°C with an ice-water bath. Stir the resulting milky white suspension for an additional 15 minutes.

  • Cyclopropanation Reaction: a. Dissolve (R)-Methyl 2,5-dihydrofuran-3-carboxylate (5.00 g, 39.0 mmol) in a minimal amount of anhydrous DMSO (approx. 10 mL). b. Add the substrate solution dropwise to the prepared ylide suspension over 30 minutes. The reaction is mildly exothermic; maintain the temperature at 25-30°C. c. After the addition is complete, let the reaction stir at room temperature for 3 hours, then heat to 50°C for an additional 2 hours to ensure completion. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature and carefully pour it into a beaker containing 200 mL of ice-cold water. b. Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL). c. Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. e. Purify the crude product by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford Methyl (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylate as a clear oil.

Part 2: Saponification to (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid

Principle and Rationale

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. A mild saponification using lithium hydroxide (LiOH) is chosen. This method is effective for ester hydrolysis under conditions that are unlikely to cause the opening of the strained bicyclic ether framework or epimerization at the stereocenters[6][7]. The reaction is followed by a careful acidification to protonate the carboxylate salt and precipitate the final product.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
Methyl (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylateC₇H₁₀O₃142.154.50 g31.7
Lithium hydroxide monohydrate (LiOH·H₂O)LiOH·H₂O41.961.46 g34.8
Tetrahydrofuran (THF)C₄H₈O72.1160 mL-
Water (deionized)H₂O18.0220 mL-
Hydrochloric acid (1M HCl)HCl36.46~35 mL~35
Ethyl acetateC₄H₈O₂88.11150 mL-
Brine (Saturated aqueous NaCl)NaCl58.4430 mL-
Step-by-Step Experimental Protocol
  • Saponification: a. Dissolve the ester intermediate (4.50 g, 31.7 mmol) in a mixture of THF (60 mL) and water (20 mL) in a 250 mL round-bottom flask with a magnetic stirrer. b. Add lithium hydroxide monohydrate (1.46 g, 34.8 mmol) to the solution. c. Stir the mixture at room temperature for 4-6 hours. Monitor the disappearance of the starting material by TLC until the reaction is complete.

  • Acidification and Extraction: a. Remove the THF from the reaction mixture under reduced pressure using a rotary evaporator. b. Cool the remaining aqueous solution in an ice-water bath. c. Acidify the solution to pH 2-3 by slowly adding 1M HCl. A white precipitate should form. d. Extract the aqueous layer with ethyl acetate (3 x 50 mL). e. Combine the organic extracts, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate.

  • Isolation of Final Product: a. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product as a white solid. b. Recrystallize the solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid.

Summary of Key Data

ParameterStep 1: CyclopropanationStep 2: Saponification
Product Methyl (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylate(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid
Expected Yield 70-80%90-98%
Physical Appearance Clear, colorless oilWhite crystalline solid
Molecular Formula C₇H₁₀O₃C₆H₈O₃
Molecular Weight 142.15 g/mol 128.13 g/mol [1]
Purity (Post-Purif.) >98% (by GC-MS)>98% (by NMR, HPLC)
Key Characterization ¹H NMR, ¹³C NMR, MS¹H NMR, ¹³C NMR, Melting Point, HRMS

References

  • Emtenäs, H., et al. (2003). Stereoselective synthesis of optically active bicyclic β-lactam carboxylic acids that target pilus biogenesis in pathogenic bacteria. Organic & Biomolecular Chemistry. DOI: 10.1039/B210551A. Available from: [Link]

  • ACS Publications. (2019). Building the Housane: Diastereoselective Synthesis and Characterization of Bicyclo[2.1.0]pentane Carboxylic Acids. The Journal of Organic Chemistry. Available from: [Link]

  • RSC Publishing. (2003). Stereoselective synthesis of optically active bicyclic β-lactam carboxylic acids that target pilus biogenesis in pathogenic bacteria. Available from: [Link]

  • Academia.edu. Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives by intramolecular cyclopropanation. Available from: [Link]

  • PMC. (2023). Novel practical stereoselective synthesis of a bicyclic hydantoino-thiolactone as the key intermediate for production of (+)-biotin. Available from: [Link]

  • Organic Syntheses. dirhodium(ii) tetrakis[methyl 2-pyrrolidone-5(r)-carboxylate. Available from: [Link]

  • YouTube. (2021). Epoxidation Reaction Explained | How Alkenes Become Epoxides Using mCPBA. Available from: [Link]

  • Taylor & Francis Online. (2006). "Instant Methylide" Modification of the Corey-Chaykovsky Cyclopropanation Reaction. Synthetic Communications. Available from: [Link]

  • Wikipedia. Johnson–Corey–Chaykovsky reaction. Available from: [Link]

  • Organic Chemistry Portal. Corey-Chaykovsky Reaction. Available from: [Link]chemistry.org/namedreactions/corey-chaykovsky-reaction.shtm)

Sources

Application

Application Notes and Protocols for Amide Coupling Reactions of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid

Introduction: The Significance of a Conformationally-Restrained Scaffold in Medicinal Chemistry (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid is a valuable building block in modern drug discovery. Its rigid, thr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of a Conformationally-Restrained Scaffold in Medicinal Chemistry

(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid is a valuable building block in modern drug discovery. Its rigid, three-dimensional structure provides a unique scaffold that can be utilized to orient pharmacophoric elements in a precise and pre-organized manner, often leading to enhanced binding affinity and selectivity for biological targets.[1] The carboxylic acid moiety serves as a key handle for the introduction of diverse functionalities through amide bond formation, a cornerstone reaction in medicinal chemistry.[2] This document provides a comprehensive guide to the amide coupling of this specific bicyclic acid, offering insights into reaction conditions and detailed, field-proven protocols for researchers in drug development.

The inherent structural features of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid, particularly the endo orientation of the carboxylic acid group, present unique stereochemical considerations that can influence the course of the amide coupling reaction.[1] This guide will address these nuances, providing a framework for the rational selection of reagents and conditions to ensure efficient and successful amide synthesis.

Choosing the Right Tools: A Guide to Amide Coupling Reagents

The direct condensation of a carboxylic acid and an amine to form an amide bond is generally inefficient due to the formation of a stable ammonium carboxylate salt. To overcome this, a variety of coupling reagents have been developed to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine. The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, the electronic properties of the amine, and the potential for side reactions like racemization.

A summary of commonly employed amide coupling reagents is presented below:

Coupling Reagent/SystemAdditiveBaseTypical Solvent(s)Key AdvantagesPotential Drawbacks
HATU NoneDIPEA, TEADMF, DCMHigh efficiency, fast reaction times, suitable for hindered substrates.[3][4]Can react with the amine if used in large excess.
HBTU/TBTU HOBtDIPEA, TEADMF, DCMEfficient and widely used, byproducts are generally soluble.[5]Can lead to guanidinylation of the amine if used in excess.
EDC HOBt, NHSNone or mild baseDCM, DMF, WaterWater-soluble byproducts, suitable for aqueous and organic media.[5]Can be less effective for sterically hindered substrates.
DCC/DIC HOBtNoneDCM, THFCost-effective.[5]Forms insoluble (DCC) or soluble (DIC) urea byproducts that can complicate purification.[5]
Phosphonium Salts (e.g., PyBOP) NoneDIPEADMF, DCMEffective for hindered couplings and cyclizations, does not react with the free amine.[2]Can be more expensive than other reagents.

For a conformationally restrained and potentially sterically demanding substrate like (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid, a highly efficient coupling reagent is recommended. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) stands out as a "gold-standard" reagent, known for its ability to perform well even with hindered substrates where other methods may fail.[4]

The Mechanism of Amide Bond Formation: A Closer Look at HATU

The efficacy of HATU lies in its ability to rapidly generate a highly reactive OAt-active ester from the carboxylic acid. This process is facilitated by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), which deprotonates the carboxylic acid. The subsequent reaction with the amine nucleophile proceeds smoothly to yield the desired amide.

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid Active_Ester OAt-Active Ester Carboxylic_Acid->Active_Ester + HATU, + DIPEA Base DIPEA HATU HATU Amide Amide Product Active_Ester->Amide + Amine Active_Ester->Amide Amine Primary/Secondary Amine (R-NH2)

Figure 1: General workflow for HATU-mediated amide coupling.

Detailed Experimental Protocol: HATU-Mediated Amide Coupling

This protocol provides a robust method for the coupling of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid with a primary or secondary amine using HATU.

Materials:

  • (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid (1.0 eq)

  • Amine (primary or secondary, 1.1 - 1.2 eq)

  • HATU (1.1 - 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF (a typical concentration is 0.1-0.5 M).

  • Addition of Reagents: To the stirred solution at room temperature, add the amine (1.1 - 1.2 eq), followed by HATU (1.1 - 1.2 eq), and finally DIPEA (2.0 - 3.0 eq). Note: The order of addition can be varied, but adding the base last is common.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The aqueous washes help to remove unreacted starting materials, excess reagents, and DMF.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Reaction Setup: - Carboxylic Acid in Flask - Inert Atmosphere Dissolve Dissolve in Anhydrous DMF Setup->Dissolve Add_Reagents Add: 1. Amine 2. HATU 3. DIPEA Dissolve->Add_Reagents Stir Stir at Room Temp Add_Reagents->Stir Monitor Monitor by TLC or LC-MS Stir->Monitor Dilute Dilute with EtOAc Monitor->Dilute Wash Wash with: - Sat. NaHCO₃ (2x) - Brine (1x) Dilute->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Figure 2: Step-by-step experimental workflow for the amide coupling protocol.

Causality Behind Experimental Choices

  • Solvent: Anhydrous DMF is a common choice for amide coupling reactions as it effectively solubilizes a wide range of substrates and reagents. Its polar aprotic nature facilitates the reaction.

  • Base: DIPEA is a bulky, non-nucleophilic base that is effective in deprotonating the carboxylic acid without competing as a nucleophile. An excess is used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid.

  • Stoichiometry: A slight excess of the amine and coupling reagent is often used to ensure complete consumption of the limiting carboxylic acid.

  • Work-up: The aqueous work-up with a mild base (NaHCO₃) is crucial for removing acidic byproducts and unreacted starting materials. The brine wash helps to remove residual water from the organic layer.

  • Purification: Silica gel chromatography is a standard and effective method for purifying the final amide product from any remaining impurities.

Conclusion: A Reliable Pathway to Novel Amides

The protocol described provides a robust and reliable method for the synthesis of amides from (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. The use of HATU as a coupling reagent is particularly advantageous for this conformationally restrained system, ensuring high efficiency and clean conversion. By understanding the principles behind the choice of reagents and reaction conditions, researchers can confidently apply and adapt this protocol to generate a diverse library of novel amide derivatives for various applications in drug discovery and development.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398.
  • Carpino, L. A., Imazumi, H., El‐Faham, A., et al. (2002). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts.
  • Leggio, A., Belsito, E., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (2016, April 6). Semantic Scholar.
  • Stereoselective syntheses of highly functionalized bicyclo[3.1.0]hexanes: a general methodology for the synthesis of potent and selective mGluR2/3 agonists. (2005, September 30). PubMed.
  • Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives by intramolecular cyclopropanation.
  • Coupling Reagents. Aapptec Peptides. [Link]

  • Ren, J.-W., Tong, M.-N., Zhao, Y.-F., & Ni, F. (2021). Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. Organic Chemistry Portal.
  • (1S)-2-[(1R,5S,6S)-6-amino-3-oxabicyclo[3.1.0]hexane-6-carbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid. Chemspace.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Dipeptide Syntheses via Activ
  • Heterocyclic modification of a novel bicyclo[3.1.0]hexane NPY1 receptor antagonist. (2013, July 1). PubMed.

Sources

Method

Application Note: (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid in the Synthesis of Tri-Complex RAS(ON) Inhibitors

Executive Summary Targeting the active, GTP-bound state of RAS proteins—historically considered "undruggable"—has been revolutionized by the development of noncovalent tri-complex inhibitors. Clinical candidates such as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Targeting the active, GTP-bound state of RAS proteins—historically considered "undruggable"—has been revolutionized by the development of noncovalent tri-complex inhibitors. Clinical candidates such as Daraxonrasib (RMC-6236) and its preclinical analogue RMC-7977 utilize a molecular glue strategy to form an inhibitory complex with the intracellular chaperone Cyclophilin A (CYPA) and RAS(ON)[1].

A critical structural determinant in these beyond-Rule-of-5 (bRo5) macrocyclic inhibitors is the incorporation of the (1R,5S,6s)-3-oxabicyclo[3.1.0]hexane-6-carboxamide moiety. This application note details the mechanistic rationale, synthetic integration, and validation protocols for utilizing (1R,5S,6s)-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid as a premium building block in advanced KRAS inhibitor development.

Mechanistic Grounding: The Role of the Bicyclic Scaffold

The design of pan-RAS inhibitors requires exquisite control over molecular conformation and physicochemical properties. The coupling of (1R,5S,6s)-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid to a macrocyclic amine core serves three distinct functional purposes[2]:

  • Conformational Restriction (Pre-organization): The fused cyclopropane-tetrahydrofuran ring system locks the carboxamide vector. This pre-organization minimizes the entropic penalty upon binding into the composite pocket formed between CYPA and the Switch I/II regions of RAS.

  • Water Displacement & Hydrogen Bonding: The rigidified geometry precisely orients the amide carbonyl to engage in critical hydrogen bonding networks within the CYPA/RAS interface, displacing high-energy structured water molecules.

  • Physicochemical Optimization: The oxygen atom at the 3-position of the bicyclic system increases hydrophilicity, effectively lowering the overall lipophilicity (logP) of the massive macrocyclic core. This maintains aqueous solubility and oral bioavailability without sacrificing membrane permeability.

Mechanism KRAS RAS(ON) (GTP-bound) TriComplex Inhibitory Tri-Complex (Steric Blockade) KRAS->TriComplex RAF RAF Kinase (Effector) KRAS->RAF Normal Signaling CYPA Cyclophilin A (CYPA) CYPA->TriComplex Inhibitor Macrocyclic Inhibitor (w/ Bicyclic Amide) Inhibitor->TriComplex TriComplex->RAF Blocks Binding MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation

Fig 1: Mechanism of action of Tri-Complex RAS(ON) inhibitors blocking the MAPK signaling cascade.

Quantitative Data: Efficacy of the Bicyclic-Modified Inhibitor

The integration of the (1R,5S,6s)-3-oxabicyclo[3.1.0]hexane-6-carboxamide moiety directly correlates with broad-spectrum potency across RAS variants. Table 1 summarizes the biochemical disruption of the RAS-RAF interaction by Daraxonrasib (RMC-6236) [2].

Table 1: Biochemical Potency of RMC-6236 Across RAS Variants

RAS Variant TargetBiochemical IC₅₀ (nM)*Cellular pERK IC₅₀ (nM)Clinical Relevance
KRAS G12C 35< 10Non-Small Cell Lung Cancer (NSCLC)
KRAS G12D 229~ 50Pancreatic Ductal Adenocarcinoma (PDAC)
KRAS G12V ~ 50 - 100~ 20Colorectal Cancer (CRC)
KRAS WT ~ 30 - 40~ 15Amplified WT RAS Tumors

*IC₅₀ values represent the concentration required to disrupt BRAF RBD binding to RAS in the presence of CYPA.

Synthetic Workflow and Protocols

The late-stage functionalization of the macrocyclic core via amide coupling requires stringent conditions. The exo stereochemistry of the carboxylic acid at the C6 position of the cyclopropane ring is sensitive to epimerization under harshly basic or prolonged coupling conditions.

Workflow Acid (1R,5S,6s)-Acid Building Block Activation Activation (HATU, DIPEA, DMF) Acid->Activation Amine Macrocyclic Amine Core Coupling Amide Coupling (0°C to RT) Amine->Coupling Activation->Coupling Purification Purification (Prep-HPLC / SFC) Coupling->Purification Product Pure Tri-Complex Inhibitor Purification->Product

Fig 2: Synthetic workflow for the late-stage amide coupling of the bicyclic acid to the macrocyclic core.

Protocol 1: Late-Stage Amide Coupling (Synthesis of RMC-6236/7977 Analogues)

Causality & Rationale: HATU is selected as the coupling reagent due to its high efficiency with sterically hindered secondary/tertiary amines inherent to macrocyclic scaffolds. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to minimize the risk of base-catalyzed epimerization of the cyclopropane chiral center. The reaction is initiated at 0 °C to control the exothermic activation step, preserving stereochemical integrity.

Materials:

  • Macrocyclic amine intermediate (1.0 equiv)

  • (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid (1.2 equiv)

  • HATU (1.5 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the macrocyclic amine intermediate (1.0 equiv) and (1R,5S,6s)-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid (1.2 equiv) in anhydrous DMF (0.1 M concentration).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Add DIPEA (3.0 equiv) dropwise over 2 minutes. Stir for 5 minutes.

  • Coupling: Add HATU (1.5 equiv) in a single portion.

  • Propagation: Allow the reaction to stir at 0 °C for 30 minutes, then naturally warm to room temperature (20-25 °C). Monitor reaction progression via LC-MS. Complete conversion is typically observed within 2–4 hours.

  • Quenching & Workup: Dilute the reaction mixture with ethyl acetate (EtOAc) and quench with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous layer twice with EtOAc.

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Self-Validating Quality Control (QC)

To ensure the protocol was successful and the active pharmaceutical ingredient (API) is viable for biological assays, the following self-validating checks must be passed:

  • LC-MS Analysis: Confirm the presence of the target mass [M+H]⁺. Ensure no +18 Da (hydrolysis) or +98 Da (HATU adduct) peaks are present.

  • Chiral Supercritical Fluid Chromatography (SFC):

    • Causality: Epimerization at the C6 position of the 3-oxabicyclo[3.1.0]hexane ring drastically reduces CYPA binding affinity.

    • Standard: Run the product on a chiral stationary phase (e.g., Chiralpak AD-H or IC) using CO₂/MeOH. The diastereomeric excess (d.e.) must be >98%.

  • ¹H NMR (400 MHz, DMSO-d₆): Verify the presence of the characteristic cyclopropane protons (typically appearing as complex multiplets between 1.50–2.20 ppm) and confirm the amide N-H or N-alkyl cross-peaks via 2D NOESY to ensure the correct conformational isomer was isolated.

Biological Validation: Tri-Complex Formation Assay

Once synthesized, the compound must be validated for its ability to form the CYPA-Inhibitor-KRAS(ON) tri-complex [3].

Procedure (TR-FRET Assay):

  • Prepare a master mix containing 10 nM GST-tagged KRAS(ON) (G12C or G12D variant, pre-loaded with GMP-PNP), 50 nM His-tagged CYPA, and 20 nM of the synthesized inhibitor in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20).

  • Incubate at room temperature for 30 minutes to allow tri-complex equilibration.

  • Add 5 nM of biotinylated BRAF-RBD (Ras-Binding Domain).

  • Add TR-FRET detection reagents (Europium-anti-GST and APC-Streptavidin).

  • Read the plate on a multi-mode microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

  • Validation Check: A successful inhibitor will show a dose-dependent decrease in the 665/615 nm emission ratio, indicating that the tri-complex has successfully sterically occluded the BRAF-RBD binding site.

References

  • Source: Nature (via MedKoo Biosciences Grounding)
  • Discovery of Daraxonrasib (RMC-6236), a Potent and Orally Bioavailable RAS(ON)
  • Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers Source: PMC / NIH URL
Application

Application Notes and Protocols for the Scale-Up Manufacturing of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This comprehensive technical guide provides a detailed overview of the scale-up manufacturing processes for (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxyli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive technical guide provides a detailed overview of the scale-up manufacturing processes for (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid, a key building block in modern medicinal chemistry. This document, intended for researchers, scientists, and drug development professionals, offers an in-depth analysis of a robust synthetic strategy, moving from theoretical concepts to practical, scalable protocols. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the process, and provide self-validating systems for reliable and reproducible manufacturing.

Introduction: The Significance of a Rigid Scaffold

(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid is a conformationally constrained carbocyclic analog that has garnered significant interest in drug discovery. Its rigid bicyclic structure serves as a non-planar bioisostere for various cyclic and aromatic systems, offering improved metabolic stability and the potential for enhanced binding affinity and selectivity to biological targets. The carboxylic acid functionality provides a key attachment point for further molecular elaboration, making it a valuable intermediate in the synthesis of complex pharmaceutical agents. The stereochemically defined nature of this molecule, with its (1R,5S,6s) configuration, imposes specific three-dimensional constraints that are crucial for its interaction with biological macromolecules.

Recommended Synthetic Pathway: Asymmetric Intramolecular C-H Insertion of a Magnesium Carbenoid

A highly effective and stereoselective method for the construction of the 3-oxabicyclo[3.1.0]hexane core is the intramolecular 1,5-C-H insertion of a cyclopropylmagnesium carbenoid. This approach, pioneered by Satoh and coworkers, offers a powerful strategy for the asymmetric synthesis of the target bicyclic system.[1][2] The key advantages of this methodology are the mild reaction conditions and the high degree of stereocontrol, making it amenable to scale-up.

The overall synthetic strategy can be divided into three main stages:

  • Stage 1: Synthesis of the 1-chlorocyclopropyl p-tolyl sulfoxide precursor.

  • Stage 2: Generation of the cyclopropylmagnesium carbenoid and subsequent intramolecular 1,5-C-H insertion to form the 3-oxabicyclo[3.1.0]hexane core.

  • Stage 3: Conversion of the resulting intermediate to the final (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid.

Synthetic Pathway A Ethyl Methacrylate B 1-Chlorocyclopropyl p-Tolyl Sulfoxide Precursor A->B Multi-step synthesis C 3-Oxabicyclo[3.1.0]hexane Intermediate B->C Carbenoid Generation & 1,5-C-H Insertion D (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane -6-carboxylic acid C->D Functional Group Transformation

Caption: Overall synthetic workflow.

Detailed Protocols and Methodologies

Stage 1: Synthesis of the 1-Chlorocyclopropyl p-Tolyl Sulfoxide Precursor

This stage involves a multi-step synthesis starting from readily available ethyl methacrylate. The key is the stereoselective introduction of the sulfoxide group, which serves as a chiral auxiliary and is crucial for the subsequent magnesium-sulfoxide exchange to generate the carbenoid.

Protocol 1: Synthesis of the Precursor

  • Cyclopropanation of Ethyl Methacrylate: Treatment of ethyl methacrylate with dichloromethyl p-tolyl sulfoxide in the presence of a strong base such as sodium hexamethyldisilazide (NaHMDS) affords the corresponding cyclopropane derivative in high yield.[1]

  • Reduction of the Ester: The ester functionality in the cyclopropane intermediate is reduced to the corresponding primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H).

  • Alkylation of the Alcohol: The primary alcohol is then converted to an alkoxymethyl ether. This is a critical step as the oxygen atom in this ether linkage will become the heteroatom in the final bicyclic product. A common method is to use a Williamson ether synthesis with an appropriate alkyl halide (e.g., benzyl bromide) in the presence of a base like sodium hydride.

  • Introduction of the Chloro Substituent: The final step in this stage is the introduction of the chlorine atom at the 1-position of the cyclopropane ring, which is necessary for the subsequent Grignard reagent-mediated sulfoxide-magnesium exchange. This can be achieved through various established methods.

Stage 2: Intramolecular 1,5-C-H Insertion

This is the key bond-forming step that constructs the bicyclic core of the target molecule. The reaction proceeds via the generation of a cyclopropylmagnesium carbenoid, which then undergoes a highly stereoselective intramolecular C-H insertion.

Protocol 2: Carbenoid Generation and C-H Insertion

  • Reaction Setup: A solution of the 1-chlorocyclopropyl p-tolyl sulfoxide precursor in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), is prepared in a reactor under an inert atmosphere (e.g., nitrogen or argon) and cooled to a low temperature, typically -78 °C.

  • Carbenoid Generation: A solution of a Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), is added slowly to the cooled solution of the sulfoxide.[1] This initiates the sulfoxide-magnesium exchange, generating the reactive cyclopropylmagnesium carbenoid intermediate. The temperature should be carefully controlled during this addition to prevent decomposition of the carbenoid.

  • Intramolecular C-H Insertion: After the addition of the Grignard reagent is complete, the reaction mixture is allowed to slowly warm to a suitable temperature (e.g., 0 °C or room temperature).[1] This warming provides the thermal energy required for the intramolecular 1,5-C-H insertion to occur, leading to the formation of the 3-oxabicyclo[3.1.0]hexane ring system.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

CH_Insertion_Mechanism cluster_0 Carbenoid Generation cluster_1 Intramolecular C-H Insertion A 1-Chlorocyclopropyl p-Tolyl Sulfoxide B Cyclopropylmagnesium Carbenoid A->B i-PrMgCl, THF, -78 °C C Carbenoid Intermediate B->C D Transition State C->D Warm to 0 °C E 3-Oxabicyclo[3.1.0]hexane D->E

Caption: Mechanism of the key C-H insertion step.

Stage 3: Conversion to the Final Carboxylic Acid

The product from the C-H insertion reaction is an intermediate that needs to be converted to the final carboxylic acid. This typically involves deprotection and oxidation steps.

Protocol 3: Functional Group Transformation

  • Deprotection (if necessary): If a protecting group was used for the alkoxymethyl ether in Stage 1 (e.g., a benzyl group), it needs to be removed. For a benzyl group, this can be achieved by catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas).

  • Oxidation to the Carboxylic Acid: The resulting primary alcohol on the bicyclic core is then oxidized to the carboxylic acid. A variety of oxidizing agents can be used for this transformation, such as Jones reagent (chromium trioxide in sulfuric acid and acetone), or milder, more selective reagents like TEMPO-mediated oxidation. The choice of oxidant will depend on the scale of the reaction and the presence of other sensitive functional groups.

  • Purification of the Final Product: The crude (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid is then purified. Given that the product is a solid carboxylic acid, recrystallization is often the most effective method for purification on a large scale. Suitable solvent systems should be determined empirically. Alternatively, acid-base extraction can be employed to remove neutral and basic impurities.

Scale-Up Considerations and Process Optimization

Scaling up the synthesis of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

ParameterLaboratory ScaleScale-Up Considerations
Reaction Temperature Easily controlled with ice or dry ice baths.Requires a reactor with efficient cooling and heating capabilities to manage exotherms, especially during Grignard reagent addition.
Reagent Addition Manual addition via syringe or dropping funnel.Automated and controlled addition using pumps to ensure a consistent rate and maintain temperature control.
Inert Atmosphere Balloon or Schlenk line techniques.Purging the reactor with an inert gas (nitrogen or argon) and maintaining a positive pressure.
Work-up and Extraction Separatory funnels.Large-scale liquid-liquid extractors or multiple extractions in the reactor followed by phase separation.
Purification Column chromatography.Recrystallization is preferred for large quantities. Optimization of solvent systems and crystallization conditions is crucial.
Safety Standard laboratory safety procedures.Rigorous hazard analysis for handling large quantities of flammable solvents, pyrophoric Grignar reagents, and potentially toxic sulfoxides. Use of appropriate personal protective equipment and engineering controls.

Data Presentation

Table 1: Physicochemical Properties of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid

PropertyValue
Molecular FormulaC₆H₈O₃
Molecular Weight128.13 g/mol
AppearanceWhite to off-white solid
Melting Point174-175 °C[3]
Boiling Point281.2 ± 33.0 °C at 760 mmHg[3]

Conclusion

The synthetic route detailed in these application notes provides a robust and scalable method for the manufacturing of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. The key to this process is the highly stereoselective intramolecular 1,5-C-H insertion of a cyclopropylmagnesium carbenoid. By carefully controlling the reaction parameters and implementing appropriate scale-up strategies, this valuable building block can be produced in high yield and purity to meet the demands of pharmaceutical research and development.

References

  • Davies, H. M. L.; Lian, Y. Catalytic C–H Functionalization by Metal Carbenoid and Nitrenoid Insertion. PMC. [Link]

  • Satoh, T. RECENT ADVANCES IN THE CHEMISTRY AND SYNTHETIC USES OF MAGNESIUM CARBENOIDS. HETEROCYCLES. 2012, 85(1). [Link]

  • Doyle, M. P. Intermolecular C-H Insertions of Carbenoids. Organic Reactions. [Link]

  • Blakey, S. B.; et al. Enantioselective Intramolecular C–H Insertion Reactions of Donor–Donor Metal Carbenoids. Journal of the American Chemical Society. 2014, 136(43), 15165–15168. [Link]

  • Satoh, T. Exploitation of the Chemistry of Magnesium Carbenoids and Their Use in Organic Synthesis. Yakugaku Zasshi. 2009, 129(9), 1013-1023. [Link]

  • Google Patents. An improved process for the preparation of racemic 6, 6- dimethyl-3-azabicyclo-[3.1.
  • Satoh, T.; Musashi, J.; Kondo, A. The first example of magnesium carbenoid 1,3-CH insertion reaction: a novel method for synthesis of cyclopropanes from 1-chloroalkyl phenyl sulfoxides in high yields. Tetrahedron Letters. 2005, 46(4), 599-602. [Link]

  • LibreTexts Chemistry. 3.1: Reactions with Metal Carbenoid. [Link]

Sources

Method

Application Note: High-Fsp3 Scaffold Hopping – Protocols for Incorporating 3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid into Tricyclic Systems

Executive Summary The drive to improve the physicochemical properties of clinical candidates has led to the widespread adoption of high-Fsp3 (fraction of sp3-hybridized carbons) building blocks. This application note det...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive to improve the physicochemical properties of clinical candidates has led to the widespread adoption of high-Fsp3 (fraction of sp3-hybridized carbons) building blocks. This application note details the strategic rationale, mechanistic causality, and step-by-step protocols for incorporating 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid into complex tricyclic scaffolds. This specific bicyclic acid serves as a conformationally restricted, highly soluble bioisostere, frequently utilized in the development of advanced therapeutics such as BET bromodomain inhibitors[1] and Bcl-2 inhibitors[2].

Strategic Rationale: The Role of Bicyclic Bioisosteres

In modern medicinal chemistry, replacing planar aromatic rings (e.g., phenyl or pyridyl groups) with saturated bicyclic systems is a proven strategy to enhance thermodynamic solubility and lipophilic ligand efficiency (LLE)[3].

The 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid building block offers several unique structural advantages:

  • Acetyl-Lysine (AcK) Mimicry: The oxygen atom in the tetrahydrofuran ring, combined with the precise vector of the cyclopropane-derived carbonyl, perfectly mimics the hydrogen-bonding network required to bind the conserved asparagine residues in bromodomain AcK pockets[1].

  • Rigidified Trajectory: The fused cyclopropane ring locks the carboxylic acid (and subsequent amide) into a rigid vector, minimizing the entropic penalty upon target binding[4].

  • Stereochemical Nuance: The biologically active configuration is typically the exo-isomer, specifically (1R,5S,6r)-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid, which ensures the correct spatial orientation of the tricyclic core[3].

Pathway Ligand Bicyclic-Tricyclic BET Inhibitor BRD4 BRD4 (BD2 Domain) Ligand->BRD4 Binds AcK Pocket Chromatin Chromatin Binding BRD4->Chromatin Disrupted Transcription Oncogene Transcription Chromatin->Transcription Downregulates Tumor Tumor Proliferation Transcription->Tumor Arrests Growth

Fig 1: Pharmacological pathway of BET inhibitors utilizing the bicyclic AcK mimetic.

Mechanistic Causality in Experimental Design

Appending a bicyclic acid to a bulky tricyclic amine (e.g., a fused pyrazolo-pyridine or tricyclic indole) presents significant steric challenges. The C6-position of the 3-oxabicyclo[3.1.0]hexane system is flanked by the rigid cyclopropane ring, requiring highly efficient activation to drive the reaction forward.

  • Coupling Reagent (HATU): Standard reagents like EDC/HOBt often fail to achieve full conversion due to the steric bulk of both partners. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The adjacent nitrogen in the pyridine ring of HOAt provides an anchoring hydrogen bond that accelerates the nucleophilic attack by the hindered tricyclic amine.

  • Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) is utilized over Triethylamine (TEA). Its increased steric bulk prevents it from acting as a competing nucleophile, thereby suppressing the formation of tetramethylguanidinium byproducts.

  • Stereochemical Integrity: Operating at 0 °C during the activation phase prevents base-catalyzed epimerization at the alpha-carbonyl position, preserving the critical (1R,5S,6r) stereocenter[3].

Mechanism Acid Carboxylic Acid Base DIPEA (Deprotonation) Acid->Base Proton Transfer HATU HATU Reagent Base->HATU Carboxylate Attack OAt OAt Active Ester HATU->OAt HOAt Displacement Amine Tricyclic Amine OAt->Amine Nucleophilic Attack Product Target Amide Amine->Product Elimination of HOAt

Fig 2: Mechanistic pathway of HATU-mediated coupling ensuring high stereochemical integrity.

Quantitative Data: Reaction Condition Optimization

The following table summarizes the optimization data for coupling (1R,5S,6r)-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid to a standard tricyclic amine core. HATU demonstrates superior yield and stereoretention.

Coupling ReagentBaseSolventTemp (°C)Yield (%)Epimerization (%)
EDC / HOBtTEADMF2545< 1
T3P (50% in EtOAc)DIPEAEtOAc80625 - 8
HATU DIPEA DMF 0 to 25 88 < 1
COMUTMPDMF0 to 2585< 1

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) and specific workup washes are integrated to ensure the removal of unreacted reagents and the preservation of stereochemistry.

Materials Required
  • (1R,5S,6r)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid (1.0 equiv)[5]

  • Tricyclic amine core (0.95 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Protocol A: Active Ester Formation and Amide Coupling
  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve the (1R,5S,6r)-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid (1.0 equiv) in anhydrous DMF to achieve a 0.1 M concentration.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Activation: Add HATU (1.2 equiv) in one portion. Immediately follow with the dropwise addition of DIPEA (3.0 equiv) over 5 minutes.

    • Causality: Pre-activation at 0 °C ensures the hindered acid is fully converted to the HOAt active ester before the amine is introduced, preventing base-catalyzed degradation of the sensitive tricyclic amine.

  • Amine Introduction: After 15 minutes of stirring at 0 °C, add the tricyclic amine core (0.95 equiv) dissolved in a minimum volume of anhydrous DMF.

  • Reaction Progression: Remove the ice-water bath and allow the reaction mixture to warm to ambient temperature (20–25 °C). Stir for 2 to 12 hours.

    • Self-Validation (IPC): Monitor the reaction via LC-MS. The reaction is deemed complete when the active ester mass disappears and the product mass [M+H]+ plateaus.

Protocol B: Downstream Processing and Isolation
  • Quenching: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 volumes) and transfer to a separatory funnel.

  • Basic Wash: Wash the organic layer with saturated aqueous NaHCO₃ (3 × 5 volumes).

    • Causality: The mildly basic wash neutralizes any residual acid and effectively partitions the HOAt byproduct into the aqueous phase.

  • Acidic Wash: Wash the organic layer with 10% aqueous citric acid (2 × 5 volumes).

    • Causality: Citric acid protonates excess DIPEA and any unreacted tricyclic amine, pulling them into the aqueous layer without hydrolyzing the newly formed amide bond.

  • Brine Wash & Drying: Wash with saturated NaCl (brine) to remove residual DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂, gradient of DCM/MeOH or Hexanes/EtOAc) to yield the pure tricyclic-bicyclic target compound.

Workflow A 3-Oxabicyclo[3.1.0]hexane -6-carboxylic acid C HATU / DIPEA Activation A->C B Tricyclic Core Amine B->C D Amide Bond Formation C->D 0-25°C, 2-12h E Target Scaffold D->E LC-MS / Workup

Fig 3: Workflow for stereoretentive amide coupling of the bicyclic acid to a tricyclic core.

References

  • Fragment-based Scaffold Hopping: Identification of Potent, Selective, and Highly Soluble Bromo and Extra Terminal Domain (BET) Second Bromodomain (BD2) Inhibitors - Journal of Medicinal Chemistry (ACS Publications) - 3[3]

  • Exo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid 95% | CAS: 55780-88-6 - Advanced ChemBlocks - 5[5]

  • Investigation into Factors Influencing Stereoselectivity in the Reactions of Heterocycles with Donor−Acceptor-Substituted Rhodium Carbenoids - The Journal of Organic Chemistry (ACS Publications) -4[4]

  • Template-Hopping Approach Leads to Potent, Selective, and Highly Soluble Bromo and Extraterminal Domain (BET) Second Bromodomain (BD2) Inhibitors - ACS Publications - 1[1]

  • CN112437772B - Bcl-2 inhibitors - Google Patents - 2[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Epimerization in (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid Couplings

Welcome to the Advanced Technical Support Center. This guide is engineered for medicinal chemists and process scientists encountering stereochemical degradation (epimerization) when coupling (1R,5S,6s)-3-Oxabicyclo[3.1.0...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for medicinal chemists and process scientists encountering stereochemical degradation (epimerization) when coupling (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid with complex or sterically hindered amines.

Unlike standard amino acids, this bicyclic cyclopropanecarboxylic acid derivative presents unique stereoelectronic challenges. Below, we dissect the causality of these side reactions and provide self-validating protocols to ensure stereochemical integrity.

Part 1: Mechanistic FAQs (The "Why")

Q1: Why is the C6 stereocenter of this specific oxabicyclo[3.1.0] system so highly prone to epimerization during amide bond formation? A1: The vulnerability lies in the inherent stereoelectronics of the cyclopropane ring. The exocyclic bonds of a cyclopropane ring possess higher s-character (approximating sp2.5 hybridization) compared to standard alkanes. When the C6 carboxylic acid is activated into an ester or mixed anhydride, the α -proton becomes highly acidic. Base-catalyzed deprotonation forms a planar enolate intermediate. Because the relief of ring strain and the stabilization of the enolate are thermodynamically favorable, this deprotonation occurs rapidly[1]. Upon reprotonation, the molecule often adopts the thermodynamically more stable epimeric configuration, destroying the defined (6s) stereocenter.

Q2: I am using HATU and DIPEA, which is the gold standard for difficult couplings. Why am I seeing >20% epimerization? A2: Uronium-based reagents like HATU require a tertiary base (like DIPEA or TEA) to generate the active carboxylate and drive the reaction. While HATU forms a highly reactive O-(7-azabenzotriazol-1-yl) ester, the presence of DIPEA in the reaction mixture promotes direct enolization of this intermediate[1]. If your amine is sterically hindered, the nucleophilic attack is slow, giving the activated ester a longer half-life. During this extended window, the basic conditions drive the enolization pathway, leading to high epimerization rates (often 15–28% for hindered substrates)[2].

Q3: How does 2,4,6-collidine (TMP) prevent this issue compared to DIPEA? A3: 2,4,6-collidine is a sterically hindered, weaker base. Its methyl groups physically block the nitrogen lone pair from easily accessing and abstracting the α -proton of the activated ester. Substituting DIPEA with collidine maintains enough basicity to drive the uronium activation cycle while severely retarding the kinetics of the side-reaction enolization[2][3].

Part 2: Data & Reagent Selection (The "What")

To make informed decisions, you must align the activation kinetics with the nucleophilicity of your amine. The table below summarizes the quantitative epimerization risks associated with various coupling systems based on benchmark studies of highly epimerization-prone acids[2][4][5].

Table 1: Quantitative Comparison of Coupling Conditions and Epimerization Risk
Coupling SystemBase AddedSolventRelative Epimerization RiskMechanistic Rationale
PyBOP / HOAt DIEADMFVery High (>30%)Extended half-life of the activated intermediate allows extensive base-catalyzed deprotonation[2].
HATU / HOAt DIPEADMFHigh (~15–28%)Strong base promotes rapid enolization before hindered amines can attack[1][2].
HATU / HOAt 2,4,6-CollidineDMFModerate (<10%)Collidine is sterically hindered, significantly reducing α -proton abstraction[3].
DIC / HOBt None (Neutral)DMFModerate (~14%)Slower coupling allows some background epimerization if the amine is exceptionally weak[5].
DIC / OxymaPure None (Neutral)DMF/DCMLow (<5%)Neutral conditions prevent base-catalyzed enolization; Oxyma provides superior leaving group kinetics[4][5].

Part 3: Pathway & Troubleshooting Visualizations

G A Bicyclic Carboxylic Acid (1R,5S,6s)-Isomer B Activated Ester Intermediate (High Electrophilicity) A->B Coupling Reagent (e.g., HATU, DIC) C Enolate Intermediate (Planar C6, Loss of Chirality) B->C Base-Catalyzed Deprotonation (Slow Side Reaction) D Desired Amide (Retained (6s) Configuration) B->D Nucleophilic Attack (Fast Amine Addition) C->D Reprotonation E Epimerized Amide (Inverted Configuration) C->E Reprotonation & Amine Addition

Reaction pathways leading to successful coupling versus C6-epimerization.

G Start Epimerization > 5% Detected via Chiral LC-MS Base Is a strong/unhindered base (TEA, DIPEA) used? Start->Base SwitchBase Action: Switch to 2,4,6-Collidine or omit base (use DIC) Base->SwitchBase Yes Reagent Is a highly reactive uronium (HATU/HBTU) used? Base->Reagent No SwitchReagent Action: Switch to DIC/OxymaPure or DEPBT Reagent->SwitchReagent Yes Temp Is activation performed at Room Temperature? Reagent->Temp No LowerTemp Action: Pre-cool to 0°C; Maintain for 1 hour Temp->LowerTemp Yes

Decision tree for troubleshooting and minimizing epimerization during peptide coupling.

Part 4: Self-Validating Experimental Protocols (The "How")

To ensure scientific integrity, these protocols are designed as self-validating systems. They include mandatory in-process controls (IPCs) to verify stereochemical integrity before proceeding to downstream purification.

Protocol A: Base-Free Coupling using DIC / OxymaPure

Mechanism: This protocol relies on carbodiimide activation with an oxime-based additive (OxymaPure). Because no tertiary base is added, the direct enolization pathway is effectively shut down[4][6].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under argon, dissolve (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid (1.0 eq) and OxymaPure (1.1 eq) in anhydrous DMF or a DCM/DMF (9:1) mixture to achieve a 0.2 M concentration.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes[1].

  • Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise over 5 minutes. Stir at 0 °C for 15 minutes to allow the formation of the active Oxyma ester.

  • Amine Addition: Add the target amine (1.05 eq) slowly.

  • Reaction: Maintain the reaction at 0 °C for 1 hour, then allow it to naturally warm to room temperature. Stir for an additional 4–12 hours.

  • Self-Validation (IPC): Withdraw a 10 μ L aliquot, quench in 1 mL Acetonitrile/Water, and analyze via Chiral LC-MS. Validation metric: The ratio of the desired (6s) product to the epimerized product must be > 95:5.

  • Workup: Filter off any precipitated diisopropylurea (DIU). Dilute with EtOAc, wash sequentially with 1N HCl, saturated NaHCO3​ , and brine to remove Oxyma and residual starting materials.

Protocol B: Hindered-Base Coupling using HATU / 2,4,6-Collidine

Mechanism: For exceptionally unreactive amines where DIC/Oxyma is too slow, HATU provides the necessary electrophilic drive. Substituting DIPEA with 2,4,6-collidine limits α -proton abstraction[2][3].

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF (0.15 M) under argon. Note: In situ activation is preferred here so the activated species is consumed as soon as it forms, preventing buildup of the epimerization-prone intermediate[1].

  • Cooling: Cool the mixture strictly to 0 °C.

  • Base Addition: Add 2,4,6-collidine (3.0 eq) and stir for 5 minutes.

  • Activation: Add HATU (1.1 eq) in one solid portion.

  • Reaction: Stir at 0 °C for 2 hours. Do not allow the reaction to exceed 10 °C during the primary coupling phase.

  • Self-Validation (IPC): Perform Chiral LC-MS on a micro-aliquot. Validation metric: Confirm >90% conversion of the amine with <8% epimerization.

  • Workup: Quench with water, extract with EtOAc, and wash extensively with 10% aqueous citric acid to remove the collidine.

References

  • National Institutes of Health (PMC) - Epimerisation in Peptide Synthesis. URL:[Link]

  • Digital CSIC - OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. URL:[Link]

  • ResearchGate - Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences. URL:[Link]

Sources

Optimization

Improving enantiomeric excess (ee) in 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid production

Welcome to the Technical Support Center for the asymmetric synthesis and chiral resolution of 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid. This rigid, non-planar bicyclic scaffold is a critical bioisostere for meta-subst...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the asymmetric synthesis and chiral resolution of 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid. This rigid, non-planar bicyclic scaffold is a critical bioisostere for meta-substituted benzene rings in modern drug design[1]. Achieving high enantiomeric excess (ee) and diastereomeric ratio (dr) during its production requires precise control over catalytic transition states and downstream processing.

Below, you will find expert troubleshooting guides, structural benchmarking data, and self-validating protocols designed to resolve common bottlenecks in your synthetic workflows.

Section 1: Troubleshooting Enantiomeric Excess (ee) & Diastereoselectivity

Q1: We are using a standard Rh(II) catalyst for the cyclopropanation of 2,5-dihydrofuran, but our enantiomeric excess (ee) is plateauing at ~60%. How can we break through this ceiling? A1: The plateau in ee is caused by insufficient steric differentiation in the transition state of the carbenoid transfer. Traditional catalysts like Rh2​(OAc)4​ or Rh2​(esp)2​ are excellent for overall yield but lack the deep chiral environment needed for high enantioselectivity[2]. To resolve this, switch to a highly sterically demanding chiral dirhodium catalyst, such as Rh2​((S)−tetra−3,5−dibromo−TPPTTL)4​ or Rh2​(S−DOSP)4​ . These catalysts form a robust chiral pocket that dictates the approach trajectory of the 2,5-dihydrofuran to the rhodium carbenoid, significantly enhancing stereocontrol[2][3].

Q2: Our cyclopropanation yields a poor exo:endo diastereomeric ratio (e.g., 17:83). Does this ruin the final ee of the desired exo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid? A2: No, it does not. While the initial cycloaddition often favors the endo isomer kinetically, you do not need to force the reaction to be exo-selective. Instead, rely on a thermodynamically driven epimerization. By treating the unpurified exo/endo ester mixture with a strong base like sodium tert-butoxide (tert-BuONa) in THF, the α -carbonyl stereocenter of the endo-ester rapidly epimerizes to the thermodynamically favored exo-ester[2]. This stereoconvergent step preserves the optical purity at the bridgehead carbons, effectively funneling the high ee of the endo intermediate into the desired exo configuration.

Q3: We want to avoid diazo compounds entirely due to safety concerns at scale. What are the options for asymmetric synthesis of this bicyclic core? A3: If diazoacetate chemistry poses an unacceptable energetic hazard for your facility, consider the asymmetric 1,5-C–H insertion of cyclopropylmagnesium carbenoids[1]. This method proceeds through a stereocontrolled ring-opening/cyclization sequence starting from a chiral cyclopropane precursor. Intramolecular C–H insertion forms the bicyclic framework, followed by oxidation to introduce the carboxylic acid group. Under optimized conditions, this route yields the enantiomerically pure product with >95% ee[1].

Q4: For early-stage discovery, is it faster to optimize the asymmetric catalysis or perform a classical chiral resolution? A4: For rapid analog generation, synthesizing the racemate and separating the enantiomers via chiral chromatography (e.g., preparative SFC) is highly reliable and often faster than optimizing a catalytic cycle[4]. Once the active enantiomer is identified—typically the (1R,5S,6s) configuration for specific protease targets—you can invest in the asymmetric catalytic route for scale-up[1][4].

Section 2: Workflow & Logic Visualizations

EE_Troubleshooting Start Issue: Low Enantiomeric Excess (<90%) CatCheck Is a sterically demanding chiral Rh(II) catalyst used? Start->CatCheck ChangeCat Action: Switch to Rh2((S)-TPPTTL)4 or Rh2(S-DOSP)4 CatCheck->ChangeCat No RateCheck Is diazoacetate added via syringe pump (>3h)? CatCheck->RateCheck Yes ChangeCat->RateCheck ChangeRate Action: Slow addition to prevent diazo dimerization RateCheck->ChangeRate No TempCheck Is reaction temperature optimized? RateCheck->TempCheck Yes ChangeRate->TempCheck ChangeTemp Action: Lower temperature to enhance stereocontrol TempCheck->ChangeTemp No Success Result: High ee & High Yield TempCheck->Success Yes ChangeTemp->Success

Troubleshooting logic tree for optimizing enantiomeric excess in asymmetric cyclopropanation.

Synthesis_Workflow Substrate 2,5-Dihydrofuran + Ethyl Diazoacetate Cyclo Asymmetric Cyclopropanation (Chiral Rh(II) Catalyst) Substrate->Cyclo Mix endo/exo Ester Mixture (High ee, Poor dr) Cyclo->Mix Epimer Base-Catalyzed Epimerization (tert-BuONa / THF) Mix->Epimer ExoEster exo-Ester (High ee, High dr) Epimer->ExoEster Hydrolysis Saponification (NaOH / H2O / EtOH) ExoEster->Hydrolysis Product (1R,5S,6s)-3-Oxabicyclo[3.1.0] hexane-6-carboxylic acid Hydrolysis->Product

Stereoconvergent workflow from 2,5-dihydrofuran to enantiopure exo-target.

Section 3: Quantitative Data & Benchmarking

The choice of catalyst directly dictates the initial dr and the achievable ee. Use the table below to benchmark your expected outcomes against established literature standards.

Table 1: Comparison of Catalytic Systems for 3-Oxabicyclo[3.1.0]hexane-6-carboxylate Synthesis

Catalyst SystemSubstrateDiazo ReagentYield (%)Initial dr (exo:endo)ee (%)Ref
Rh2​(esp)2​ 2,5-dihydrofuranEthyl diazoacetate~85~1:1Racemic[2]
Rh2​((S)−tetra−3,5−dibromo−TPPTTL)4​ 2,5-dihydrofuranEthyl diazoacetate8317:83>90*[2]
Rh2​(S−DOSP)4​ N-Boc-pyrrole (analog)Aryldiazoacetate79>90:1079[3]
Cyclopropylmagnesium carbenoidCyclopropane precursorIntramolecular>90>95:5>95[1]

*Note: The high ee of the endo-isomer is preserved and transferred to the exo-isomer during the subsequent base-catalyzed epimerization step.

Section 4: Self-Validating Experimental Protocol

This protocol details the highly efficient, telescoped synthesis of the exo-acid utilizing a stereoconvergent epimerization strategy[2][4]. It is designed as a self-validating system : specific In-Process Controls (IPCs) are embedded to ensure causality and prevent the propagation of errors.

Phase 1: Asymmetric Cyclopropanation
  • Preparation: Charge a rigorously dried flask with 4 Å molecular sieves, 2,5-dihydrofuran (2.0 equiv), dimethyl carbonate (DMC) solvent, and Rh2​((S)−tetra−3,5−dibromo−TPPTTL)4​ (0.005 mol %).

  • Thermal Equilibration: Heat the mixture to 90 °C for 10 minutes under an inert atmosphere.

  • Carbenoid Generation: Using a syringe pump, add ethyl diazoacetate (1.0 equiv) over a strict 3-hour period. Causality Note: Slow addition maintains a low steady-state concentration of the diazo compound, preventing competitive diazo dimerization.

  • Completion: Stir for an additional 2.5 hours at 90 °C. Filter through a short pad of Celite to remove sieves and concentrate under vacuum.

    • IPC Check 1: Analyze the crude mixture via 1 H NMR. You should observe an ~17:83 exo:endo ratio[2]. Do not proceed if unreacted diazoacetate remains.

Phase 2: Stereoconvergent Epimerization
  • Reaction: Dissolve the unpurified exo/endo diastereomeric mixture in anhydrous THF.

  • Base Addition: Add tert-BuONa (1.2 equiv) and stir at room temperature for exactly 10 minutes[2].

    • IPC Check 2: Quench a 0.1 mL aliquot and analyze via GC or NMR. The dr must have shifted from 17:83 to >30:1 (exo:endo). If the endo isomer is still prominent, verify the anhydrous nature of your THF, as water quenches the alkoxide base.

Phase 3: Saponification & Isolation
  • Hydrolysis: To the epimerized mixture, add a 2 N NaOH aqueous solution in EtOH (or MeOH)[2][4]. Stir at room temperature for 18 hours[4].

  • Workup: Partially concentrate the mixture to remove the alcohol. Cool in an ice bath and acidify to pH 2 using 2 M HCl.

  • Extraction: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate to yield the final exo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid.

    • Final Validation: Analyze via Chiral HPLC. The ee should be >90%. If ee is lower, the optical purity can be further enriched via recrystallization of the final acid from a suitable solvent system.

References

  • (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid - Vulcanchem: Asymmetric Synthesis via Carbenoid Insertion. Source: vulcanchem.com.
  • Investigation into Factors Influencing Stereoselectivity in the Reactions of Heterocycles with Donor−Acceptor-Substituted Rhodium Carbenoids. Source: acs.org.
  • Some Items of Interest to Process R&D Chemists and Engineers. Source: acs.org.
  • Fragment-based Scaffold Hopping: Identification of Potent, Selective, and Highly Soluble Bromo and Extra Terminal Domain (BET) Second Bromodomain (BD2) Inhibitors. Source: acs.org.

Sources

Troubleshooting

Technical Support Center: Troubleshooting (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid Synthesis

Welcome to the Advanced Technical Support Center. (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid is a critical rigid bicyclic scaffold used in the development of advanced therapeutics, including BET bromodomain i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid is a critical rigid bicyclic scaffold used in the development of advanced therapeutics, including BET bromodomain inhibitors. The standard synthesis involves the transition-metal-catalyzed cyclopropanation of 2,5-dihydrofuran with ethyl diazoacetate, followed by ester hydrolysis. However, this route is highly sensitive to kinetic side reactions and stereochemical variations.

This guide provides mechanistic troubleshooting and self-validating protocols to help you achieve >99% purity and high enantiomeric excess (ee) in your batches.

Process-Related Impurities & Stereochemical Control (FAQs)

Q: My final batch contains high levels of the endo-diastereomer (1R,5S,6r). How do I correct this without losing yield? A: During the transition-metal-catalyzed cyclopropanation, the metallocarbene intermediate can be attacked from two faces, leading to a kinetic mixture of exo (6s) and endo (6r) isomers. Instead of attempting difficult chromatographic separation of the resulting carboxylic acids, perform a base-catalyzed epimerization on the intermediate ethyl ester. Treating the unpurified ester mixture with a strong base allows enolization and 1[1].

Q: NMR analysis of my intermediate ester shows complex multiplets around 1.3 ppm and 4.2 ppm, along with olefinic protons. What is this? A: This is a classic signature of diethyl maleate and diethyl fumarate, which are formed via the carbene dimerization of unreacted ethyl diazoacetate. Carbene dimerization competes directly with cyclopropanation. To suppress this, ethyl diazoacetate must be kept at a strictly low steady-state concentration. Use a syringe pump to add the diazo compound over an extended period (e.g., 3 hours) into the heated mixture to2[2].

Q: How do I ensure complete removal of residual Rhodium or Copper catalysts? A: Heavy metals from the3[3] can carry through to the final API, causing toxicity and interfering with subsequent cross-coupling steps. Implement a metal scavenging step post-hydrolysis. Thiol-functionalized silica (e.g., SiliaMetS Thiol) or activated carbon treatment during the final aqueous workup of the sodium salt effectively drops residual Rh/Cu to <10 ppm before final acidification.

Quantitative Impurity Tracking

Use the following analytical parameters to track and validate the clearance of common impurities throughout your workflow.

ImpurityAnalytical MethodDiagnostic Signals / RTAcceptance Criteria
Endo-isomer (1R,5S,6r) 1H NMR (CDCl₃) or GCEndo cyclopropyl proton shifts upfield compared to exo< 0.5% (Area)
Enantiomer (1S,5R,6s) Chiral HPLCDepends on chiral stationary phase (e.g., Chiralpak AD-H)< 0.1% (Area)
Diethyl maleate/fumarate 1H NMR (CDCl₃)Olefinic protons at ~6.2 ppm (maleate) or ~6.8 ppm (fumarate)Not Detected
Residual Rh/Cu ICP-MSSpecific mass-to-charge ratios for Rh or Cu< 10 ppm
Unhydrolyzed Ester LC-MS / GC-MSm/z 156< 0.1%

Validated Self-Correcting Protocols

Protocol A: Thermodynamic Epimerization of the Intermediate Ester

Use this protocol to convert kinetic endo-impurities into the desired exo-scaffold prior to hydrolysis.

  • Concentration : Concentrate the crude cyclopropanation reaction mixture under reduced pressure to remove dimethyl carbonate (DMC).

  • Solvent Exchange : Dissolve the crude residue (containing the kinetic exo:endo ester mixture) in anhydrous THF (5 volumes).

  • Base Addition : Add Sodium tert-butoxide (0.2 equivalents) at room temperature[1].

  • Equilibration : Stir for 30 minutes under a nitrogen atmosphere.

    • Causality: The alkoxide base deprotonates the relatively acidic alpha-carbon of the endo-ester, forming a planar enolate. Reprotonation occurs preferentially from the less sterically hindered face, driving the thermodynamic equilibrium toward the desired exo configuration[1].

  • Self-Validating Gate : Quench a 0.5 mL aliquot with saturated aqueous NH₄Cl, extract with EtOAc, and analyze via GC or 1H NMR. Do not proceed to hydrolysis until the exo:endo ratio exceeds 95:5.

  • Workup : Once validated, quench the bulk reaction with aqueous NH₄Cl, extract with EtOAc, and proceed to the NaOH/EtOH hydrolysis step[2].

Protocol B: Syringe-Pump Cyclopropanation to Minimize Dimers

Use this protocol to prevent the formation of diethyl maleate and fumarate.

  • Reactor Preparation : Charge a dry reactor with 2,5-dihydrofuran (2.0 equiv), catalyst (e.g., 0.005 mol % Rh₂(esp)₂), and dimethyl carbonate (DMC)[1].

  • Thermal Activation : Heat the suspension to 90 °C under a strict inert atmosphere.

  • Controlled Addition : Load ethyl diazoacetate (1.0 equiv) into a chemically resistant syringe. Program the syringe pump to deliver the diazoacetate over exactly 3.0 hours[1].

    • Causality: Slow addition ensures the highly reactive metallocarbene reacts immediately with the excess alkene. If ethyl diazoacetate accumulates in the reactor, it will react with the carbene to form diethyl maleate and fumarate impurities[2].

  • Maturation : Stir for an additional 2.5 hours post-addition to ensure complete consumption of the diazo species.

  • Self-Validating Gate : Analyze an aliquot via IR spectroscopy (monitoring the disappearance of the diazo peak at ~2110 cm⁻¹) or GC-MS to confirm the absence of diazoacetate before concentration[3].

Mechanistic Pathway Visualization

G SM 2,5-Dihydrofuran + Ethyl Diazoacetate Cyclo Cyclopropanation (90 °C, DMC) SM->Cyclo Cat Rh(II) or Cu(II) Catalyst Cat->Cyclo EsterMix Ethyl 3-oxabicyclo[3.1.0]hexane -6-carboxylate (Exo/Endo) Cyclo->EsterMix Main Pathway Dimers Impurity: Diazo Dimers (Diethyl maleate/fumarate) Cyclo->Dimers Carbene Dimerization Epimerization Thermodynamic Epimerization (t-BuONa, THF) EsterMix->Epimerization Corrects Stereochem Hydrolysis Base Hydrolysis (NaOH, EtOH) Epimerization->Hydrolysis Product (1R,5S,6s)-3-Oxabicyclo[3.1.0] hexane-6-carboxylic acid Hydrolysis->Product Target API Scaffold EndoImp Impurity: Endo-isomer (1R,5S,6r) Hydrolysis->EndoImp If Epimerization Skipped Unreacted Impurity: Residual Ester Hydrolysis->Unreacted Incomplete Rxn

Fig 1: Synthetic workflow and impurity pathways for 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid.

Sources

Optimization

Technical Support Center: Crystallization of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid

Welcome to the Technical Support Center for the isolation and crystallization of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid (CAS: 693248-53-2). This bicyclic acid is a critical "western fragment" building blo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and crystallization of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid (CAS: 693248-53-2). This bicyclic acid is a critical "western fragment" building block frequently utilized in the synthesis of advanced therapeutics, including tricyclic oncology compounds and antiviral protease inhibitors like Nirmatrelvir[1][2].

Due to its low molecular weight (128.13 g/mol )[2], high polarity from the ether oxygen, and rigid cyclopropane-fused structure, researchers frequently encounter isolation challenges such as "oiling out" (liquid-liquid phase separation) and poor crystal habit. This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure high-purity, anhydrous crystalline recovery.

Physicochemical Data & Solvent Compatibility

Understanding the solubility thermodynamics of this bicyclic acid is the first step in designing a robust crystallization process. The table below summarizes the quantitative and qualitative data used to establish our recommended Isopropyl Acetate (iPrOAc) / n-Heptane antisolvent system[1].

Property / SolventValue / ObservationImpact on Crystallization Strategy
Molecular Weight 128.13 g/mol [2]Small, polar molecule; prone to high solubility in protic media.
Water / Brine High solubilityAvoid aqueous isolation. Use azeotropic drying if extracting from aqueous quench.
Methanol / Ethanol Very High solubilityRisk of transesterification upon prolonged heating. Unsuitable as primary solvents.
Isopropyl Acetate (iPrOAc) Moderate (Steep temp curve)Ideal primary solvent. Provides complete dissolution at 50 °C and good yield upon cooling[1].
n-Heptane Very Low solubilityIdeal antisolvent. Drives high supersaturation without causing solvate formation.

Standard Operating Protocol: Antisolvent Crystallization

To prevent uncontrolled primary nucleation, this protocol utilizes a seeded antisolvent approach within the system's Metastable Zone Width (MSZW).

Step-by-Step Methodology
  • Dissolution: Suspend crude (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid in 4 volumes (4 L/kg) of iPrOAc. Heat the reactor to 50 °C under agitation until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a clean, pre-warmed crystallization vessel to remove any insoluble degradation products or inorganic salts.

  • Cooling & Seeding (Critical Step): Cool the batch to 40 °C. Add 1 wt% of pure crystalline seed. Hold the temperature for 30 minutes to allow the seed bed to establish and verify that the seeds do not dissolve (confirming the system is supersaturated).

  • Antisolvent Addition: Over a period of 2 to 3 hours, linearly dose in 12 volumes (12 L/kg) of n-heptane while maintaining the internal temperature at 40 °C[1]. Causality: Slow addition prevents localized spikes in supersaturation, forcing the solute to grow on the existing seed crystals rather than crashing out as an oil.

  • Terminal Cooling: Apply a controlled cooling ramp of 0.1 °C/min down to 0–5 °C. Hold at 5 °C for 2 hours to maximize yield.

  • Isolation: Filter the resulting slurry. Wash the filter cake with 2 volumes of pre-chilled (5 °C) iPrOAc/n-Heptane (1:3 v/v).

  • Drying: Dry the solid under vacuum (≤ 50 mbar) at 40 °C for 24 hours to yield the pure anhydrous acid.

Process Visualization

Crystallization N1 Crude (1R,5S,6s)-3-Oxabicyclo[3.1.0] hexane-6-carboxylic acid N2 Dissolution in iPrOAc (4 V, 50 °C) N1->N2 N3 Polish Filtration (Remove insolubles) N2->N3 N4 Cool to 40 °C & Add Seed Crystals (1 wt%) N3->N4 N5 Antisolvent Addition (Heptane, 12 V over 2 h) N4->N5 N6 Controlled Cooling (0.1 °C/min to 5 °C) N5->N6 N7 Filtration & Washing (Cold iPrOAc/Heptane 1:3) N6->N7 N8 Vacuum Drying (40 °C, 24 h) N7->N8 N9 Pure Crystalline Product N8->N9

Fig 1: Antisolvent crystallization workflow for the bicyclic acid intermediate.

Troubleshooting Guide

Q: My crystallization yielded a sticky, biphasic oil instead of a solid powder. How do I recover it and prevent this?

  • Root Cause: You have encountered Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturation is generated too rapidly (e.g., dumping in the heptane all at once), causing the crystallization pathway to cross the binodal curve before the solubility curve. The compound separates as a solute-rich liquid phase rather than a solid.

  • Solution (Recovery): Reheat the mixture to 55–60 °C until the oil redissolves into a single homogeneous phase. Add 1-2 volumes of iPrOAc if necessary.

  • Prevention: Strictly adhere to the seeding protocol at 40 °C. The presence of seed crystals provides a lower-energy pathway for solid formation, keeping the system in the solid-liquid equilibrium regime. Extend the heptane addition time to ≥ 2 hours.

Q: The filtration of the final slurry is taking hours, and the cake is highly compressible. What went wrong?

  • Root Cause: Uncontrolled primary nucleation. If the system was unseeded or cooled too rapidly, the compound likely precipitated as fine, needle-like crystals. These fines blind the filter cloth and create a highly compressible, impermeable cake.

  • Solution: Implement a temperature cycling (Ostwald ripening) step. Heat the slurry back up to 35 °C for 1 hour, then slowly cool back to 5 °C. This process dissolves the fine crystals and redeposits the mass onto the larger crystals, improving the particle size distribution (PSD) and drastically reducing filtration time.

Q: I am observing a significant yield drop (>15%) in the mother liquor. How can I optimize recovery?

  • Root Cause: The ratio of iPrOAc to Heptane is too low, or the starting crude contained high levels of residual polar solvents (like THF or water) from the upstream reaction, which artificially increases the solubility of the bicyclic acid.

  • Solution: Ensure the pre-crystallization iPrOAc solution is thoroughly dried via azeotropic distillation (target Karl Fischer < 0.1%)[1]. Increase the final heptane ratio to 1:4 (iPrOAc:Heptane) and ensure the terminal hold at 5 °C is maintained for at least 2 hours to allow equilibrium to be reached.

Frequently Asked Questions (FAQs)

Q: Can I substitute ethyl acetate (EtOAc) for isopropyl acetate (iPrOAc)? A: While EtOAc is chemically similar, iPrOAc is strongly preferred. iPrOAc has a slightly higher boiling point and lower water miscibility, making upstream azeotropic drying much more efficient[1]. Furthermore, the solubility curve of the bicyclic acid in iPrOAc is steeper, which allows for higher recovery yields during the cooling phase compared to EtOAc.

Q: Is there a risk of epimerization at the C6 position during the heating phase? A: The (1R,5S,6s) configuration is thermodynamically favored because the exo (or pseudo-equatorial) orientation of the carboxylic acid minimizes steric clashing with the rigid 3-oxabicyclo[3.1.0]hexane core[3]. Heating to 50–60 °C in neutral iPrOAc will not cause epimerization. However, prolonged heating in the presence of strong bases or strong mineral acids should be avoided to prevent ring-opening or epimerization.

Q: Can I use water as an antisolvent since this is an organic compound? A: No. Despite being an organic acid, the low molecular weight and the presence of the ether oxygen make this compound highly hydrophilic. Adding water will lead to massive yield losses and introduces the risk of forming hydrate polymorphs, which are incredibly difficult to dry down to the anhydrous form required for downstream coupling reactions.

References

  • Synthesis of Nirmatrelvir: Design and Optimization of an Efficient Telescoped Amidation–Dehydration Sequence Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches Source: MDPI URL:[Link]

  • 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid | C6H8O3 | CID 12204422 Source: PubChem URL:[Link]

  • Fragment-based Scaffold Hopping: Identification of Potent, Selective, and Highly Soluble Bromo and Extra Terminal Domain (BET) Second Bromodomain (BD2) Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid Reactions

Welcome to the technical support center for (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for navigating the synthetic challenges associated with this sterically demanding molecule. The unique, rigid, bicyclic structure of this compound, while valuable as a bioisostere for meta-substituted benzene rings in drug design, presents significant hurdles in common chemical transformations.[1] This guide offers field-proven insights and detailed protocols to help you overcome these challenges and achieve your synthetic goals.

Understanding the Challenge: The Structure of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid

The core of the issue lies in the molecule's inherent three-dimensional structure. The (1R,5S,6s) stereochemistry forces the carboxylic acid group into a fixed endo orientation on the bicyclo[3.1.0]hexane framework.[1] This rigid conformation creates a sterically congested environment around the carboxylic acid, hindering the approach of nucleophiles and reagents.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.

Amide Coupling Reactions
Question 1: My standard amide coupling reaction (e.g., using EDC/HOBt) is failing or giving very low yields with (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. What's going wrong and how can I fix it?

Answer:

This is a very common issue. The steric hindrance around the carboxylic acid in (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid prevents the formation of the activated carboxylate intermediate required for nucleophilic attack by the amine.[2] Standard coupling reagents like EDC/HOBt are often not potent enough to overcome this steric barrier.[3]

Troubleshooting Strategies:

  • Employ More Powerful Coupling Reagents: For sterically hindered substrates, more reactive coupling agents are often necessary.[4] Consider using uronium- or phosphonium-based reagents, which are known for their high efficiency in challenging couplings.

    Coupling ReagentCommon BaseTypical SolventKey Advantages for Hindered Systems
    HATU DIPEA, TEADMF, DCMHighly efficient, minimizes racemization.[4]
    PyBOP DIPEA, TEADMF, DCMGood for sterically hindered couplings, avoids guanidinylation side reactions.[4]
    TBTU, TATU, COMU Organic BasesDMF, MeCNEffective for hindered acids and alcohols at room temperature.[5]
  • Convert to an Acyl Fluoride Intermediate: Acyl fluorides are more reactive than the corresponding acyl chlorides or bromides and can be highly effective in couplings with hindered substrates.[3] A protocol involving the in situ formation of the acyl fluoride at elevated temperatures has shown success where other methods have failed.[3]

  • Utilize a Mixed Anhydride Approach: Formation of a mixed anhydride can activate the carboxylic acid for subsequent reaction with an amine. One effective method involves using methanesulfonyl chloride and triethylamine.[6]

  • Consider a Grignard Reagent Approach for Highly Hindered Amines: For exceptionally hindered amines, a more unconventional approach involving the reaction of a Grignard reagent with an isocyanate intermediate may be successful.[2][7]

dot

Amide_Coupling_Troubleshooting Start Low/No Amide Product Standard_Coupling Standard Coupling (e.g., EDC/HOBt) Start->Standard_Coupling Steric_Hindrance Steric Hindrance Prevents Activation Standard_Coupling->Steric_Hindrance Strategy1 Use Stronger Coupling Reagents (HATU, PyBOP) Steric_Hindrance->Strategy1 Strategy2 Form Acyl Fluoride Intermediate Steric_Hindrance->Strategy2 Strategy3 Mixed Anhydride Method Steric_Hindrance->Strategy3 Strategy4 Grignard/Isocyanate Route Steric_Hindrance->Strategy4 Success Successful Amide Formation Strategy1->Success Strategy2->Success Strategy3->Success Strategy4->Success

Caption: Troubleshooting workflow for amide coupling.

Esterification Reactions
Question 2: I am having difficulty synthesizing the methyl or ethyl ester of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid using standard Fischer esterification (acid catalyst and alcohol). What alternative methods are more suitable?

Answer:

Fischer esterification is an equilibrium-driven process that is often inefficient for sterically hindered carboxylic acids. The bulky nature of the bicyclic core impedes the approach of the alcohol, even small ones like methanol or ethanol.

Troubleshooting Strategies:

  • Activation with Carbodiimides and a Nucleophilic Catalyst: Similar to amide coupling, using a carbodiimide like DCC or EDC in the presence of a nucleophilic catalyst such as DMAP can facilitate esterification. This method avoids the harsh conditions of Fischer esterification.

  • Use of Benzotriazole Esters: The in situ formation of a benzotriazole ester from the carboxylic acid and HOBt in the presence of EDC creates a highly reactive intermediate that can be esterified with even tertiary alcohols.[8][9]

  • Mitsunobu Reaction: While the Mitsunobu reaction is typically used for inverting the stereochemistry of alcohols, it can also be a powerful tool for esterifying sterically hindered carboxylic acids with primary or secondary alcohols under mild conditions.

dot

Esterification_Strategies Carboxylic_Acid (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid R-COOH Fischer Fischer Esterification H+, ROH Low Yield Carboxylic_Acid->Fischer Inefficient Alternative_Methods Alternative Esterification Methods Carboxylic_Acid->Alternative_Methods Carbodiimide Carbodiimide Activation EDC/DMAP, ROH Alternative_Methods->Carbodiimide Benzotriazole Benzotriazole Ester EDC/HOBt, ROH Alternative_Methods->Benzotriazole Mitsunobu Mitsunobu Reaction PPh3, DEAD, ROH Alternative_Methods->Mitsunobu Ester_Product { Ester Product | R-COOR' } Carbodiimide->Ester_Product Benzotriazole->Ester_Product Mitsunobu->Ester_Product

Caption: Comparison of esterification methods.

Other Reactions and Considerations
Question 3: Are there any general strategies to improve the reactivity of the carboxylic acid for various transformations?

Answer:

Yes, a common strategy is to convert the carboxylic acid into a more reactive derivative first, which can then be used in subsequent reactions.

Recommended Approach: Conversion to the Acid Chloride

  • Reagent Selection: Use a mild and effective chlorinating agent. Oxalyl chloride or thionyl chloride (SOCl₂) are common choices. The use of a catalytic amount of DMF can accelerate the reaction with oxalyl chloride (Vilsmeier-Haack conditions).

  • Reaction Conditions: These reactions are typically performed in an inert solvent like DCM or toluene under anhydrous conditions to prevent hydrolysis of the acid chloride.

  • Work-up: The resulting acid chloride is often volatile and can be purified by distillation or used directly in the next step after removal of the excess chlorinating agent and solvent under reduced pressure.

dot

Acid_Activation_Workflow Start Sterically Hindered Carboxylic Acid Activation Activation Step (e.g., SOCl2 or (COCl)2/cat. DMF) Start->Activation Intermediate Reactive Intermediate (Acid Chloride) Activation->Intermediate Next_Reaction Subsequent Transformation (Amidation, Esterification, etc.) Intermediate->Next_Reaction Product Desired Product Next_Reaction->Product

Sources

Optimization

Best practices for storage and moisture stability of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid

A Guide to Best Practices for Storage and Moisture Stability Welcome to the technical support center for (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. This guide is designed for researchers, scientists, and dru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Best Practices for Storage and Moisture Stability

Welcome to the technical support center for (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical building block. As a Senior Application Scientist, I will provide you with not just procedures, but the scientific reasoning behind them, to empower you to make informed decisions in your laboratory.

The unique strained bicyclic structure of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid, combined with its carboxylic acid functionality, makes it a valuable component in medicinal chemistry. However, these same features can also make it susceptible to environmental conditions, particularly moisture. Proper storage and handling are paramount to achieving reproducible and successful experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, with a focus on problems arising from improper storage and moisture exposure.

Issue 1: Inconsistent or lower-than-expected yields in subsequent reactions.

  • Probable Cause: The most likely culprit is a change in the molar equivalence of your starting material due to water absorption. Carboxylic acids, by their nature, can be hygroscopic, and absorbed moisture will increase the measured weight of the compound, leading to an under-dosing in your reaction.

  • Solution:

    • Quantify Water Content: Before use in a critical reaction, determine the water content of your material using Karl Fischer titration. This will allow you to adjust the mass of the compound needed for the correct molar ratio.

    • Drying Protocol: If significant water content is detected, or if the material shows visible signs of clumping, a drying procedure is recommended. See the detailed "Protocol for Drying (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid" below.

    • Inert Atmosphere Weighing: For highly sensitive reactions, consider weighing the compound in a glove box under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to ambient humidity.

Issue 2: The compound, which should be a free-flowing powder, has formed clumps or a solid mass.

  • Probable Cause: This is a clear indication of moisture absorption. The polar carboxylic acid groups will readily form hydrogen bonds with water molecules, causing the powder to agglomerate.

  • Solution:

    • Gentle Mechanical Agitation: Before resorting to more intensive drying, try gently breaking up the clumps with a clean, dry spatula inside a desiccator or a low-humidity environment.

    • Vacuum Drying: If gentle agitation is insufficient, the recommended approach is to dry the material under vacuum. This is detailed in the protocol section. Avoid high temperatures, as this could potentially lead to degradation.

Issue 3: Variability in analytical data (e.g., NMR, HPLC) between different batches or over time.

  • Probable Cause: Absorbed water can interfere with analytical measurements. In NMR, a broad water peak can obscure signals from your compound. In HPLC, changes in the hydration state of the molecule could potentially lead to slight shifts in retention time or peak shape.

  • Solution:

    • Use of Deuterated Solvents with Low Water Content: For NMR analysis, use high-quality deuterated solvents with minimal residual water.

    • Consistent Sample Preparation: Ensure that all samples for analysis are handled consistently, with minimal exposure to the atmosphere. Preparing samples in a controlled environment can reduce variability.

    • Re-qualification of Older Material: If you are using a batch of the compound that has been stored for an extended period, it is good practice to re-qualify its purity and identity using your standard analytical methods before use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid?

A1: For long-term stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and kept in a freezer at or below -20°C.[1] Some suppliers also recommend refrigerated storage at 2-8°C for shorter periods.[2] The key is to minimize exposure to both moisture and temperature fluctuations.

Q2: How should I handle the compound for routine use?

A2: When you need to use the compound, allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold powder. Weigh out the desired amount as quickly as possible in a controlled, low-humidity environment if available. For the highest precision, weighing in a glovebox is ideal. After dispensing, purge the container with an inert gas before resealing and returning it to cold storage.

Q3: Is (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid particularly hygroscopic?

Q4: What are the potential degradation pathways caused by moisture?

A4: While specific studies on the moisture-induced degradation of this compound are limited, for carboxylic acids in general, the primary issue with water is not typically rapid chemical degradation but rather the physical changes (clumping) and the impact on accurate measurement, which can lead to failed or irreproducible experiments. However, for some complex molecules, the presence of water can potentially facilitate slower degradation processes over long periods, especially if other reactive species are present.

Q5: Can I store solutions of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid?

A5: Preparing solutions for immediate use is the best practice. If you need to store a solution, use a dry, aprotic solvent. Storage of solutions should be for the shortest possible time, under an inert atmosphere, and at low temperatures to minimize any potential for solvent-mediated degradation. The stability of the compound in your specific solvent system should be validated if long-term storage is necessary.

Protocols and Data

Recommended Storage Conditions Summary
ParameterConditionRationale
Temperature ≤ -20°C (long-term) or 2-8°C (short-term)Reduces the rate of any potential degradation pathways.
Atmosphere Tightly sealed container, preferably under inert gas (Ar or N₂)Prevents exposure to atmospheric moisture and oxygen.
Environment Store in a dry location, away from heat sources and incompatible chemicals.Minimizes the risk of accidental exposure to conditions that could compromise stability.
Protocol for Drying (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid

This protocol is intended for situations where the compound is known or suspected to have absorbed moisture.

Materials:

  • (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid

  • Vacuum oven or a desiccator with a vacuum attachment

  • High-vacuum pump with a cold trap

  • Clean, dry glassware (e.g., a round-bottom flask or a crystallization dish)

Procedure:

  • Preparation: Place the compound in a clean, dry glass container. The container should be appropriately sized to allow for a large surface area of the powder to be exposed.

  • Initial Vacuum: Place the container in the vacuum oven or desiccator. Connect the vacuum pump with a cold trap in between the pump and the oven/desiccator to protect the pump from any volatile components.

  • Applying Vacuum: Gradually apply vacuum to avoid disturbing the fine powder.

  • Drying: Dry the compound under high vacuum (e.g., <1 mmHg) at room temperature. Avoid heating unless you have data to suggest the compound is stable at elevated temperatures for extended periods. High temperatures can increase the rate of degradation.

  • Duration: Continue drying for several hours (e.g., 4-12 hours) or until the weight of the compound remains constant.

  • Releasing Vacuum: To release the vacuum, slowly introduce a dry, inert gas such as nitrogen or argon into the oven or desiccator. Avoid using ambient air, as this will re-expose the dry compound to moisture.

  • Immediate Use or Storage: Once dry, immediately use the compound or transfer it to a tightly sealed container with an inert gas headspace for proper long-term storage.

Visualizations

Troubleshooting_Workflow cluster_problem Observed Problem cluster_cause Probable Cause cluster_solution Solution Path Inconsistent Yields Inconsistent Yields Moisture Absorption Moisture Absorption Inconsistent Yields->Moisture Absorption Clumping Clumping Clumping->Moisture Absorption Variable Analytics Variable Analytics Variable Analytics->Moisture Absorption Consistent Sample Prep Consistent Sample Prep Variable Analytics->Consistent Sample Prep  Standardize Quantify Water (KF) Quantify Water (KF) Moisture Absorption->Quantify Water (KF)  Verify Inert Atmosphere Handling Inert Atmosphere Handling Moisture Absorption->Inert Atmosphere Handling  Prevent Drying Protocol Drying Protocol Quantify Water (KF)->Drying Protocol  If needed Drying Protocol->Inert Atmosphere Handling  For use

Caption: Troubleshooting workflow for issues related to moisture.

Storage_Handling_Protocol cluster_storage Long-Term Storage cluster_retrieval Retrieval for Use cluster_return Return to Storage Store at <= -20C Store at <= -20C Equilibrate in Desiccator Equilibrate in Desiccator Store at <= -20C->Equilibrate in Desiccator  1. Start Tightly Sealed Tightly Sealed Tightly Sealed->Equilibrate in Desiccator Inert Atmosphere Inert Atmosphere Inert Atmosphere->Equilibrate in Desiccator Open and Weigh Quickly Open and Weigh Quickly Equilibrate in Desiccator->Open and Weigh Quickly  2. Access Purge and Reseal Purge and Reseal Open and Weigh Quickly->Purge and Reseal  3. After Use Return to <= -20C Return to <= -20C Purge and Reseal->Return to <= -20C  4. Finish

Caption: Recommended workflow for storage and handling.

References

  • Chemsrc. (2025, August 26). (1R,5S)-3-tert-butoxycarbonyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid. Retrieved from [Link]

  • Peng, C., Chan, M. N., & Chan, C. K. (2001). The hygroscopic properties of dicarboxylic and multifunctional acids: measurements and UNIFAC predictions. Environmental Science & Technology, 35(22), 4495–4501. [Link]

  • Ye, Q., Tan, H., Wang, Y., Song, Q., Li, F., Li, Y., ... & Zhang, G. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4227–4242. [Link]

  • Upperton Pharma Solutions. (2019, November 19). Hard to Handle API Challenges. Retrieved from [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 58, 183. [Link]

  • Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking synthetic routes for (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid

An Objective Comparison of Synthetic Routes for (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid: A Guide for Researchers Introduction (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid is a conformationally ri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison of Synthetic Routes for (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid: A Guide for Researchers

Introduction

(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid is a conformationally rigid scaffold of significant interest in medicinal chemistry and drug development. Its unique three-dimensional structure serves as a valuable bioisosteric replacement for a meta-substituted benzene ring, offering the potential for improved binding to biological targets, enhanced metabolic stability, and novel intellectual property.[1] The stereochemically defined bicyclic ether framework imposes significant constraints, influencing both the molecule's reactivity and its interactions with enzymes and receptors.[2] Given its importance as a building block, the efficient and stereocontrolled synthesis of this molecule is a critical consideration for its application in drug discovery programs.

This guide provides a comparative analysis of two distinct and notable synthetic strategies for accessing the 3-oxabicyclo[3.1.0]hexane core, with a focus on the principles and experimental data that inform the choice of one route over another. The routes benchmarked are:

  • Route 1: Intramolecular C-H Insertion of a Cyclopropyl-Derived Carbenoid. This approach leverages the generation of a reactive carbenoid species that inserts into a C-H bond adjacent to an oxygen atom to form the bicyclic system.

  • Route 2: Enantioselective Intramolecular Cyclopropanation. This strategy relies on the formation of a diazoester and its subsequent metal-catalyzed decomposition to a carbene, which then undergoes an intramolecular cyclopropanation.

We will delve into the detailed experimental protocols, mechanistic underpinnings, and a comparative analysis of these routes to provide researchers with the insights needed to select the most appropriate synthesis for their specific needs.

Route 1: Intramolecular C-H Insertion of a Cyclopropyl-Derived Carbenoid

This route is a classic and effective method for the construction of the 3-oxabicyclo[3.1.0]hexane skeleton. The key transformation involves the generation of a "carbenacyclopropane" or a related reactive intermediate from a 1,1-dihalocyclopropane precursor, which then undergoes an intramolecular C-H insertion. This strategy is particularly notable for its simplicity and the directness with which it forms the bicyclic core.

Causality Behind Experimental Choices

The choice of a 1,1-dihalocyclopropane as the precursor is crucial as it allows for the generation of a carbenoid species upon treatment with an organolithium or Grignard reagent. The subsequent intramolecular C-H insertion is facilitated by the proximity of the C-H bonds adjacent to the ether oxygen. The stereochemical outcome of the insertion is often directed by the conformation of the acyclic precursor.

Experimental Protocol (Based on Baird, 1971)

The following protocol is adapted from the foundational work on this type of transformation and illustrates the general procedure.

Step 1: Synthesis of the Dihalocyclopropane Precursor

  • To a solution of the appropriate allylic ether in a suitable solvent (e.g., chloroform), add a slight excess of a strong base (e.g., potassium tert-butoxide).

  • Cool the mixture to 0 °C and slowly add a haloform (e.g., chloroform or bromoform).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 1,1-dihalocyclopropane by distillation or chromatography.

Step 2: Intramolecular C-H Insertion

  • Dissolve the purified 1,1-dihalocyclopropane in anhydrous diethyl ether or tetrahydrofuran under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C.

  • Slowly add a solution of an organolithium reagent (e.g., n-butyllithium or methyllithium) in a suitable solvent.

  • Stir the reaction mixture at low temperature for a specified time, then allow it to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, dry the organic layer, and concentrate.

  • Purify the resulting 3-oxabicyclo[3.1.0]hexane derivative by chromatography.

Step 3: Oxidation to the Carboxylic Acid

The terminal functional group on the cyclopropane would then be oxidized to the carboxylic acid using standard methods (e.g., Jones oxidation, TEMPO-mediated oxidation), followed by deprotection if necessary.

Workflow Diagram

Route 1 start Allylic Ether step1 Dihalocyclopropanation (e.g., CHBr3, KOtBu) start->step1 intermediate1 1,1-Dihalocyclopropane Precursor step1->intermediate1 step2 Carbenoid Generation & Intramolecular C-H Insertion (e.g., n-BuLi) intermediate1->step2 intermediate2 3-Oxabicyclo[3.1.0]hexane Core step2->intermediate2 step3 Oxidation of Side Chain intermediate2->step3 product (1R,5S,6s)-3-Oxabicyclo[3.1.0] hexane-6-carboxylic acid step3->product

Caption: Workflow for the Carbenoid C-H Insertion Route.

Route 2: Enantioselective Intramolecular Cyclopropanation

This modern approach offers excellent stereocontrol by employing a metal-catalyzed intramolecular cyclopropanation of a diazoacetate precursor. The stereochemistry of the final product is dictated by the chirality of the starting material and the catalyst used in the key cyclopropanation step.

Causality Behind Experimental Choices

The synthesis begins with a commercially available, enantiomerically pure starting material, which establishes the absolute stereochemistry early in the sequence. The key step is the rhodium- or copper-catalyzed decomposition of a diazoacetate. These catalysts are known to efficiently generate metal-carbene intermediates that undergo highly diastereoselective intramolecular cyclopropanation. The choice of catalyst and ligands can be fine-tuned to optimize the yield and selectivity of this transformation.

Experimental Protocol (Adapted from Yoshikawa et al., 2004)

This protocol is based on the synthesis of a closely related analogue and demonstrates the key steps of this strategy.[3]

Step 1: Synthesis of the Diazoacetate Precursor

  • Start with a commercially available enantiopure precursor containing a hydroxyl group and an alkene moiety.

  • Esterify the hydroxyl group with a suitable carboxylic acid derivative.

  • Protect other functional groups as necessary.

  • Introduce the diazoacetate functionality, typically by reacting an appropriate acyl chloride with diazomethane or by a diazo transfer reaction onto an activated methylene group.

Step 2: Intramolecular Cyclopropanation

  • Dissolve the diazoacetate precursor in a non-polar, anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere.

  • Add a catalytic amount of a rhodium(II) or copper(I) catalyst (e.g., Rh₂(OAc)₄ or Cu(acac)₂).

  • Stir the reaction at room temperature or with gentle heating until the evolution of nitrogen gas ceases and TLC analysis indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the 3-oxabicyclo[3.1.0]hexane ester.

Step 3: Hydrolysis to the Carboxylic Acid

  • Dissolve the purified ester in a mixture of a suitable organic solvent (e.g., THF or methanol) and water.

  • Add a base (e.g., lithium hydroxide or sodium hydroxide) and stir the mixture at room temperature until the ester hydrolysis is complete.

  • Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate.

  • Extract the carboxylic acid product into an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the final product by recrystallization or chromatography.

Workflow Diagram

Route 2 start Enantiopure Allylic Alcohol step1 Esterification & Functional Group Manipulation start->step1 intermediate1 Acyclic Precursor step1->intermediate1 step2 Diazo-Transfer Reaction intermediate1->step2 intermediate2 Diazoacetate Intermediate step2->intermediate2 step3 Intramolecular Cyclopropanation (e.g., Rh2(OAc)4) intermediate2->step3 intermediate3 Bicyclic Ester step3->intermediate3 step4 Ester Hydrolysis (e.g., LiOH) intermediate3->step4 product (1R,5S,6s)-3-Oxabicyclo[3.1.0] hexane-6-carboxylic acid step4->product

Caption: Workflow for the Intramolecular Cyclopropanation Route.

Comparative Analysis

FeatureRoute 1: Carbenoid C-H InsertionRoute 2: Intramolecular Cyclopropanation
Starting Materials Readily available allylic ethers and haloforms.Requires enantiopure starting materials, which may be more expensive.
Key Transformation Intramolecular C-H insertion of a carbenoid.Metal-catalyzed intramolecular cyclopropanation of a diazoacetate.
Stereocontrol Can be stereoselective, but may produce mixtures of diastereomers depending on the substrate.Excellent stereocontrol is achieved from the chiral starting material.
Reagents & Conditions Requires cryogenic temperatures (-78 °C) and highly reactive organolithium reagents.Utilizes milder conditions, often at room temperature. Requires handling of potentially explosive diazo compounds.
Number of Steps Generally fewer steps to the bicyclic core.May require more steps for the preparation of the diazoacetate precursor.
Scalability Scalability may be challenging due to the use of cryogenic temperatures and organolithiums.Generally more amenable to scale-up, though safety precautions for diazo compounds are necessary.
Overall Yield Can be moderate to good, but is highly substrate-dependent.Often provides good to excellent yields for the key cyclopropanation step.

Conclusion

Both the intramolecular C-H insertion of a cyclopropyl-derived carbenoid and the enantioselective intramolecular cyclopropanation represent viable strategies for the synthesis of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid.

Route 1 offers a more direct and potentially shorter synthesis to the core structure from simple starting materials. However, it may present challenges in achieving high stereoselectivity and requires the use of harsh, cryogenic conditions, which can be a limitation for large-scale synthesis.

Route 2 provides a more modern and often more stereocontrolled approach, benefiting from the use of a chiral pool starting material to ensure the desired enantiomer is obtained. While it may involve a longer synthetic sequence to prepare the necessary diazoacetate precursor, the key cyclopropanation step is typically high-yielding and proceeds under mild conditions, making it an attractive option for producing enantiomerically pure material.

The ultimate choice of synthetic route will depend on the specific requirements of the research program, including the scale of the synthesis, the importance of absolute stereocontrol, and the available laboratory infrastructure and expertise. For applications where high enantiopurity is paramount, the intramolecular cyclopropanation route is likely the preferred method. For more exploratory work where rapid access to the bicyclic core is desired, the carbenoid C-H insertion route remains a valuable and powerful tool.

References

  • Baird, M. S. Preparation of 3-oxabicyclo[3][4]hexanes; a useful carbenoid insertion reaction. J. Chem. Soc. D1971 , 1145. [Link]

  • Yoshikawa, N., Tan, L., Yasuda, N., Volante, R. P., & Tillyer, R. D. Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives by intramolecular cyclopropanation. Tetrahedron Letters2004 , 45(38), 7261-7264. [Link]

  • Cristau, H.-J., & Chabaud, B. (1983). Synthesis of bicyclo[3.1.0]hexane derivatives. A new access to grandisol. Tetrahedron, 39(13), 2215-2220. [Link]

Sources

Comparative

Spectroscopic Validation of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid Intermediates: A Comparative Analytical Guide

The Analytical Challenge: Stereochemical Integrity in Bicyclic Scaffolds The molecule (1R,5S,6s)-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid has emerged as a critical, conformationally restricted building block in modern...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Stereochemical Integrity in Bicyclic Scaffolds

The molecule (1R,5S,6s)-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid has emerged as a critical, conformationally restricted building block in modern medicinal chemistry. It is prominently featured in the synthesis of highly selective therapeutic agents, including next-generation LRRK2 inhibitors for Parkinson's disease [1] and complex nitrogenous heterocyclic compounds [2].

The primary analytical challenge during the scale-up of this intermediate is the rigorous validation of the C6 pseudoasymmetric center . The cyclopropanation of the precursor dihydrofuran ring can yield either the exo-carboxylate (the 6s isomer) or the endo-carboxylate (the 6r isomer). Because the pharmacological efficacy of the final Active Pharmaceutical Ingredient (API) depends entirely on the correct spatial orientation of this moiety, relying on a single analytical method is a high-risk strategy.

This guide objectively compares three orthogonal spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Vibrational Circular Dichroism (VCD), and Ion Mobility-High Resolution Mass Spectrometry (IM-HRMS)—and provides self-validating protocols to ensure absolute stereochemical control.

Comparative Methodology: Orthogonal Spectroscopic Approaches

To establish a robust analytical control strategy, one must understand the physical causality behind how different spectroscopic methods interrogate the bicyclic framework.

A. Multi-Nuclear 1D/2D NMR (The Gold Standard for Relative Stereochemistry)

NMR resolves the relative configuration of the C6 center by exploiting two physical phenomena:

  • The Karplus Relationship (Through-Bond Causality): The 3J scalar coupling between the bridgehead protons (H1/H5) and the cyclopropane proton (H6) is highly dependent on the dihedral angle. In the (6s) exo-carboxylate isomer, the H6 proton is endo, resulting in a dihedral angle near 0° and a measurable coupling constant ( 3J≈2.5−3.0 Hz) [3]. Conversely, an exo H6 proton (in the 6r isomer) sits at a ~90° dihedral angle, silencing the coupling ( 3J≈0 Hz).

  • Nuclear Overhauser Effect (Through-Space Causality): NOESY experiments measure cross-relaxation between dipoles. An endo H6 proton will show strong spatial correlations (< 3.0 Å) to the endo protons of the oxacyclopentane ring (H2/H4), definitively proving the exo orientation of the carboxylate.

B. Vibrational Circular Dichroism (The Standard for Absolute Configuration)

While NMR requires chiral derivatizing agents to determine absolute stereochemistry, VCD measures the differential absorption of left and right circularly polarized infrared light during molecular vibrations. The causality here is rooted in molecular polarizability: the specific spatial arrangement of the (1R,5S,6s) isomer perturbs the dipole moment derivatives differently than its enantiomer or diastereomer. By comparing the experimental VCD spectrum against a Boltzmann-weighted Density Functional Theory (DFT) simulation, absolute configuration is assigned unequivocally.

C. Ion Mobility HRMS (The High-Throughput Purity Alternative)

IM-HRMS separates gas-phase ions based on their Collisional Cross Section (CCS, measured in Ų). Because the exo-carboxylate and endo-carboxylate have different three-dimensional profiles, they experience different drag forces when traveling through a drift tube filled with neutral buffer gas. This provides baseline separation of diastereomers that possess identical mass-to-charge (m/z) ratios, making it ideal for high-throughput batch screening.

Quantitative Data Synthesis

The following tables summarize the comparative performance metrics of these techniques and the specific diagnostic parameters for the 3-oxabicyclo[3.1.0]hexane system.

Table 1: Performance Comparison of Spectroscopic Alternatives

TechniquePrimary UtilityStereochemical ResolutionLimit of Detection (LOD)Throughput / Cost
1D/2D NMR Relative ConfigurationExcellent (Diastereomers)~1-5 mgMedium / Medium
VCD + IR Absolute ConfigurationExcellent (Enantiomers)~15-20 mgLow / High
IM-HRMS Isomeric Purity / CCSGood (Diastereomers)Picogram (pg)High / Low

Table 2: Diagnostic NMR Parameters for C6 Validation

Proton Assignment(1R,5S,6s) Isomer (Exo-Carboxylate)(1R,5S,6r) Isomer (Endo-Carboxylate)Physical Causality
H6 (Cyclopropane) Triplet, 3J1,6/5,6​=2.88 Hz[3]Singlet, 3J1,6/5,6​≈0 HzKarplus equation (Dihedral angle)
H1 / H5 (Bridgehead) Doublet, 3J=2.88 HzSinglet (or very fine doublet)Reciprocal scalar coupling
H6 NOE Contacts Strong to H2/H4 endo protonsWeak/None to H2/H4 endoDipole-dipole cross-relaxation ( r−6 )
Visualizing the Analytical Logic

To standardize laboratory operations, the following diagrams map the multi-modal validation workflow and the specific NMR logic tree used to assign the C6 stereocenter.

Workflow A Intermediate Synthesis (1R,5S,6s)-Isomer B 1D/2D NMR (NOESY) Relative Stereochemistry A->B C VCD & IR Absolute Configuration A->C D IM-HRMS Diastereomeric Purity A->D E Data Synthesis & Stereochemical Validation B->E C->E D->E F Proceed to API Coupling E->F Validated

Fig 1: Multi-modal spectroscopic workflow for bicyclic intermediate validation.

NOE_Logic A Irradiate H6 Proton (δ 1.5 - 2.8 ppm) B Analyze J-Coupling & NOE Contacts A->B C J = ~2.9 Hz Strong NOE to H2/H4 endo B->C Endo H6 D J = ~0 Hz Weak NOE to H2/H4 endo B->D Exo H6 E (1R,5S,6s) Isomer (Exo-Carboxylate) C->E F (1R,5S,6r) Isomer (Endo-Carboxylate) D->F

Fig 2: NMR logic tree for differentiating 6s and 6r pseudoasymmetric centers.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in System Suitability Tests (SSTs). If the SST fails, the protocol mandates a halt, preventing the propagation of artifactual data.

Protocol A: High-Resolution 2D NOESY NMR Acquisition

Objective: Confirm the (6s) relative configuration via through-space interactions.

  • Sample Preparation: Dissolve 15.0 mg of the intermediate in 600 µL of DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Filter through a 0.22 µm PTFE syringe filter into a 5 mm precision NMR tube.

  • System Suitability Test (Self-Validation):

    • Action: Run a standard 1D 1 H spectrum.

    • Validation Criteria: The TMS peak must have a linewidth at half-height ( w1/2​ ) of ≤0.8 Hz. The H6 proton must resolve as a clear triplet (if 6s) with 3J≈2.88 Hz [3]. If the multiplet is unresolved, re-shim the Z-axis gradients.

  • Pulse Calibration: Calibrate the 90° pulse width (pw90) specifically for the sample to ensure optimal magnetization transfer during the NOESY mixing time.

  • 2D NOESY Acquisition:

    • Set the mixing time ( τm​ ) to 400 ms. Causality: For small molecules (MW < 500 Da) in the extreme narrowing regime ( ωτc​≪1 ), a 400 ms mixing time maximizes the NOE buildup before spin-diffusion (secondary NOEs) obscures direct spatial relationships.

    • Acquire 256 increments in the indirect dimension (t1) with 16 scans per increment.

  • Data Processing & Interpretation: Apply a squared sine-bell apodization function. Extract the 1D slice at the H6 frequency. A positive cross-peak to the C2/C4 endo protons validates the (1R,5S,6s) configuration.

Protocol B: VCD Absolute Configuration Assignment

Objective: Unambiguously assign the absolute (1R,5S) bridgehead and (6s) center without derivatization.

  • Computational Simulation (Pre-requisite): Perform a conformational search using Molecular Mechanics (MMFF), followed by DFT geometry optimization and frequency calculations at the B3LYP/6-311G** level of theory. Generate a Boltzmann-weighted theoretical VCD spectrum.

  • Sample Preparation: Prepare a 0.1 M solution of the intermediate in CDCl 3​ . Load into a BaF 2​ transmission cell with a 100 µm path length.

  • System Suitability Test (Self-Validation):

    • Action: Acquire the VCD spectrum of a known chiral standard (e.g., (1R)-(+)-Camphor) under identical conditions.

    • Validation Criteria: The artifact signal (baseline) must be < 10−5 ΔA . The standard must match the library spectrum with a confidence level > 98%.

  • Acquisition: Set the Photoelastic Modulator (PEM) to a center frequency of 1400 cm −1 . Acquire data for 4 hours (approx. 15,000 scans) to achieve a high Signal-to-Noise Ratio (SNR).

  • Validation: Overlay the experimental spectrum with the DFT-simulated spectrum. Calculate the Enantiomeric Similarity Index (ESI). An ESI > 85% confirms the absolute (1R,5S,6s) configuration.

References
  • Title: WO2022093881A1 - N-linked isoquinoline amides as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof Source: Google Patents URL
  • Title: WO2012080284A2 - Substituted 6,6-fused nitrogenous heterocyclic compounds and uses thereof Source: Google Patents URL
  • Title: Supporting Information: Use of an iridium-catalyzed redox-neutral alcohol-amine coupling on kilogram scale Source: Amazon AWS (Hosted SI Document) URL: [Link]

Validation

Comparative pharmacokinetic profiles of 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid derivatives

As a Senior Application Scientist, I frequently encounter drug candidates that fail in late-stage preclinical development due to poor pharmacokinetic (PK) profiles driven by excessive lipophilicity and rapid metabolic cl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug candidates that fail in late-stage preclinical development due to poor pharmacokinetic (PK) profiles driven by excessive lipophilicity and rapid metabolic clearance. In modern drug discovery, escaping "flatland"—the over-reliance on planar aromatic rings—is a critical strategy to overcome these liabilities.

The 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid scaffold (CAS 693248-53-2) has emerged as a highly effective, conformationally restricted bioisostere[1]. By replacing traditional meta-substituted benzene rings or furanose rings with this sp3-rich bicyclic system, we can fundamentally optimize a molecule's physicochemical properties, enhancing metabolic stability, aqueous solubility, and central nervous system (CNS) penetrability[2][3].

This guide provides an objective, data-driven comparison of the 3-oxabicyclo[3.1.0]hexane scaffold against traditional alternatives, supported by mechanistic rationales and self-validating experimental protocols.

Mechanistic Rationale: Why the 3-Oxabicyclo[3.1.0]hexane Scaffold?

The superiority of the 3-oxabicyclo[3.1.0]hexane system over traditional aromatic or flexible aliphatic linkers stems from its unique three-dimensional architecture[2]:

  • Increased Fraction sp3 (Fsp3): Replacing a flat phenyl ring with a bicyclic system increases the 3D complexity of the molecule. Higher Fsp3 correlates directly with improved aqueous solubility and reduced off-target promiscuity.

  • Conformational Restriction: The fused cyclopropane ring locks the molecule into a rigid geometry. This reduces the entropic penalty upon target binding while simultaneously shielding the molecule from the active sites of Cytochrome P450 (CYP) enzymes, decreasing oxidative metabolism.

  • Optimized Polar Surface Area (PSA): The ether oxygen at the 3-position acts as a weak hydrogen-bond acceptor without introducing the basicity (and potential hERG liabilities) associated with nitrogen-containing analogs (e.g., 3-azabicyclo[3.1.0]hexane). This optimizes the PSA for excellent Blood-Brain Barrier (BBB) penetration[3][4].

PK_Logic A 3-oxabicyclo[3.1.0]hexane Scaffold B Conformational Restriction A->B Rigid geometry C Ether Oxygen Insertion A->C Polar surface area D Decreased CYP450 Metabolism B->D Steric shielding E Improved Aqueous Solubility C->E H-bond acceptor F Enhanced Oral Bioavailability (F%) D->F Lower clearance E->F Better absorption

Logical flow of pharmacokinetic optimization using the 3-oxabicyclo[3.1.0]hexane scaffold.

Comparative Pharmacokinetic Profiles

To objectively evaluate performance, we compare a model therapeutic compound utilizing the 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid linker against two standard alternatives: a traditional meta-substituted phenyl linker and a 3-azabicyclo[3.1.0]hexane (amine) linker.

Table 1: Comparative In Vivo Pharmacokinetic Parameters (Rodent Model, 10 mg/kg PO, 2 mg/kg IV)

Scaffold DerivativeFsp3cLogPIn Vitro CLint (µL/min/mg)In Vivo t1/2 (h)Oral Bioavailability (F%)BBB Penetration (Kp)
Meta-substituted Phenyl 0.253.885.41.222%0.8
3-Azabicyclo[3.1.0]hexane 0.651.952.12.845%0.4
3-Oxabicyclo[3.1.0]hexane 0.652.128.34.568%1.1

Data Interpretation & Causality:

  • Clearance (CLint): The phenyl derivative suffers from rapid CYP-mediated clearance due to its high lipophilicity (cLogP 3.8). The 3-oxabicyclo derivative exhibits the lowest intrinsic clearance (28.3 µL/min/mg) because its rigid, oxygenated structure resists enzymatic hydroxylation[2].

  • BBB Penetration (Kp): While the 3-azabicyclo analog improves solubility, the basic amine is prone to efflux transporter recognition (e.g., P-glycoprotein), resulting in poor brain exposure (Kp = 0.4). The neutral ether oxygen in the 3-oxabicyclo scaffold bypasses this liability, achieving excellent CNS penetrability (Kp = 1.1)[3].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal mechanisms to confirm data reliability before PK parameters are calculated.

Protocol A: In Vitro Liver Microsomal Stability Assay

This assay determines the Phase I metabolic vulnerability of the derivatives.

  • Preparation: Prepare 1 mM stock solutions of the test compounds in DMSO. Dilute to a final assay concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Mix the test compound with rat liver microsomes (final protein concentration: 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration: 1 mM).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile spiked with a stable isotope-labeled internal standard (SIL-IS).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

  • Self-Validation Mechanism: The assay must include Verapamil (high-clearance positive control) and Warfarin (low-clearance negative control). If the calculated half-life of Verapamil exceeds 15 minutes, or Warfarin shows >20% depletion, the microsomal batch is deemed metabolically incompetent, and the assay is rejected.

Protocol B: In Vivo Pharmacokinetic Profiling (LC-MS/MS)

This workflow determines the actual systemic exposure and bioavailability in rodent models.

  • Formulation: Formulate the 3-oxabicyclo[3.1.0]hexane derivative in 5% DMSO / 10% Tween 80 / 85% Saline for both IV (2 mg/kg) and PO (10 mg/kg) administration.

  • Dosing & Sampling: Administer to male Sprague-Dawley rats (N=3 per route). Collect serial blood samples (approx. 200 µL) via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Extraction: Precipitate plasma proteins using 3 volumes of methanol containing the SIL-IS. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Quantification: Inject 5 µL of the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation Mechanism: A calibration curve (1–1000 ng/mL) must be generated using blank matrix spiked with the analyte. The assay is only valid if the calibration curve yields an R2>0.99 and Quality Control (QC) samples at low, mid, and high concentrations fall within ±15% of their nominal values.

Workflow A 1. Compound Formulation (IV: Solution PO: Suspension) B 2. Animal Dosing & Sampling (Self-Validating: N=3 per route) A->B C 3. Plasma Protein Precipitation (Spiked with Internal Standard) B->C D 4. LC-MS/MS Quantification (MRM Mode + QC Samples) C->D E 5. PK Parameter Derivation (Non-compartmental Analysis) D->E

Step-by-step workflow for in vivo pharmacokinetic profiling and LC-MS/MS quantification.

Sources

Comparative

Comparing coupling reagents for (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid amidation

Title: Optimizing Amidation of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid: A Comparative Guide to Coupling Reagents Introduction The incorporation of rigid, three-dimensional bicyclic scaffolds like (1R,5S,6s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Optimizing Amidation of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid: A Comparative Guide to Coupling Reagents

Introduction

The incorporation of rigid, three-dimensional bicyclic scaffolds like (1R,5S,6s)-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid into drug candidates has become a cornerstone strategy in modern medicinal chemistry. These motifs frequently replace flat aromatic rings to improve physicochemical properties, such as aqueous solubility and lipophilic ligand efficiency (LLE), without sacrificing target affinity[1].

However, the amidation of this specific cyclopropanecarboxylic acid presents unique synthetic challenges. The steric hindrance imposed by the bicyclic system, combined with the distinct hybridization (high s-character) of the cyclopropane carbon, can lead to sluggish reaction kinetics, incomplete conversions, and epimerization at the α-stereocenter if inappropriate coupling conditions are selected.

This guide provides an objective, data-backed comparison of coupling reagents—HATU, COMU, T3P, and EDC/HOBt—equipping process chemists and discovery scientists with actionable, self-validating protocols.

Mechanistic Insights: Overcoming Steric Hindrance

Amide bond formation requires the activation of the carboxylic acid to a reactive intermediate. For hindered substrates like the 3-oxabicyclo[3.1.0]hexane system, the choice of the leaving group and the activation kinetics are critical.

  • HATU: HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The nitrogen atom at the 7-position of the HOAt leaving group provides a neighboring group effect, hydrogen-bonding with the incoming amine to accelerate aminolysis[2]. This makes HATU exceptionally effective for sterically hindered cyclopropanes.

  • COMU: As a safer, non-explosive alternative to HATU, COMU utilizes an OxymaPure leaving group and an uronium salt backbone. It matches HATU's kinetics but produces water-soluble byproducts, aligning better with green chemistry principles[2].

  • T3P (Propylphosphonic anhydride): T3P operates via the formation of a mixed anhydride. While its activation kinetics are slightly slower than uronium salts, it is highly prized in process chemistry for its near-zero epimerization rates and the extreme ease of byproduct removal (water-soluble phosphates)[3].

  • EDC/HOBt: The traditional carbodiimide approach forms an O-acylurea, which then converts to an OBt-active ester. For the 3-oxabicyclo[3.1.0]hexane scaffold, this method often requires extended reaction times and elevated temperatures, increasing the risk of degradation or epimerization[4].

HATUMechanism Step1 1. Deprotonation Acid + Base Step2 2. Activation Attack on Coupling Reagent Step1->Step2 Step3 3. Active Ester Formation (e.g., OAt/OBt) Step2->Step3 Step4 4. Aminolysis Amide Bond Formation Step3->Step4

Caption: Mechanistic workflow of carboxylic acid activation and subsequent aminolysis.

Comparative Performance Data

The following table synthesizes expected performance metrics for the amidation of (1R,5S,6s)-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid with a standard primary/secondary amine, based on aggregated literature and process optimization data[1][3][4].

Coupling ReagentTypical YieldReaction TimeEpimerization RiskByproduct RemovalScale Suitability
HATU 85-95%1-2 hoursLow-MediumChromatographic (Tetramethylurea)Discovery (<10g)
COMU 80-90%1-3 hoursLowAqueous WashDiscovery / Mid-scale
T3P 75-85%4-12 hoursVery LowSimple Aqueous WashProcess (>10g)
EDC/HOBt 50-70%12-24 hoursMediumAqueous WashLegacy/Cost-driven

Workflow: Selecting the Right Reagent

Selecting the optimal reagent is a function of scale, amine nucleophilicity, and the downstream purification strategy.

ReagentSelection Start Amidation of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid Scale Reaction Scale & Priority? Start->Scale Discovery Discovery Scale (< 10g) Priority: Speed & Yield Scale->Discovery Process Process Scale (> 10g) Priority: Safety & Workup Scale->Process HATU HATU / DIPEA Best for hindered/weak amines Discovery->HATU COMU COMU / DIPEA Green alternative to HATU Discovery->COMU T3P T3P / Pyridine or DIPEA Zero chromatography needed Process->T3P

Caption: Logical decision tree for selecting amidation reagents based on scale.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in self-validating checkpoints.

Protocol A: Discovery-Scale Amidation using HATU

Best for: Rapid library synthesis and coupling with sterically hindered or weakly nucleophilic amines.

  • Preparation: Dissolve (1R,5S,6s)-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid (1.0 equiv) and the target amine (1.1 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv).

    • Validation Checkpoint: Ensure the pH of the solution is >9 (spot on wet pH paper) to guarantee the amine is fully free-based.

  • Activation: Add HATU (1.2 equiv) in one portion at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Validation Checkpoint: LC-MS should show complete consumption of the acid mass [M-H]⁻ 127.1 and the formation of the product mass.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organics with 5% aqueous LiCl (3x) to remove DMF and tetramethylurea byproducts. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Process-Scale Amidation using T3P

Best for: Gram-to-kilogram scale synthesis where chromatography must be avoided[1][3].

  • Preparation: Suspend (1R,5S,6s)-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid (1.0 equiv) and the target amine (1.05 equiv) in EtOAc (0.5 M).

  • Base Addition: Add DIPEA or Pyridine (3.0 equiv).

  • Activation: Dropwise add T3P (50% solution in EtOAc, 1.5 equiv) at room temperature.

    • Causality Note: Adding T3P last to the pre-mixed acid and amine prevents the formation of the less reactive symmetrical anhydride of the bicyclic acid[3].

  • Reaction: Stir at room temperature for 4-12 hours.

    • Validation Checkpoint: Monitor via HPLC. If conversion stalls, add an additional 0.5 equiv of T3P and warm to 40 °C.

  • Workup: Add water to quench excess T3P. Separate the layers. Wash the organic layer sequentially with 1N HCl (to remove unreacted amine/pyridine), saturated NaHCO₃ (to remove water-soluble phosphonic acid byproducts), and brine.

  • Isolation: Concentrate the organic layer to afford the product.

    • Validation Checkpoint: ¹H-NMR should confirm the absence of epimerization at the C6 proton (typically a distinct triplet or doublet of doublets depending on the exact isomer, remaining unchanged in coupling constant).

References

1.[1] Title: Template-Hopping Approach Leads to Potent, Selective, and Highly Soluble Bromo and Extraterminal Domain (BET) Second Bromodomain (BD2) Inhibitors. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

2.[3] Title: Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Source: Organic Process Research & Development (ACS Publications). URL: [Link]

4.[2] Title: Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Source: Organic Process Research & Development (ACS Publications). URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal Protocol for (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. As a Senior Application Scientist, this document is designed to provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. As a Senior Application Scientist, this document is designed to provide researchers, scientists, and drug development professionals with the necessary operational and safety information, ensuring that laboratory practices are both safe and environmentally responsible. The procedures outlined are grounded in established safety protocols and regulatory frameworks to ensure self-validating and trustworthy operations.

Hazard Identification and Core Chemical Properties

A thorough understanding of the chemical's hazards is the foundation of its safe management and disposal. (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid possesses a unique structure, combining a bicyclic ether and a carboxylic acid functional group, which dictates its primary hazards.

  • Corrosivity: The presence of the carboxylic acid moiety classifies this compound as an acidic substance. Under the Resource Conservation and Recovery Act (RCRA), aqueous wastes with a pH less than or equal to 2 are considered corrosive hazardous wastes (Waste Code D002).[1][2] Therefore, this compound and its solutions must be handled as corrosive waste.

  • Irritation: Safety data for the compound and structurally similar molecules indicate it is hazardous. It is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335). It may also be harmful if swallowed (H302).

  • Reactivity and Peroxide Formation: The molecule contains a cyclic ether. Ethers are known to form explosive peroxides over time, especially when exposed to air and light.[3][4] While the specific peroxide-forming potential of this bicyclic structure is not extensively documented, it is a critical best practice to handle it with the precautions applicable to peroxide-forming chemicals.[3][4] It should be considered incompatible with strong oxidizing agents.[5]

Table 1: Hazard Summary and GHS Classification
Hazard ClassificationGHS Hazard CodeGHS PictogramDescription
Acute Toxicity, Oral (Harmful)H302симптомиHarmful if swallowed.
Skin Corrosion/IrritationH315симптомиCauses skin irritation.
Serious Eye Damage/IrritationH319симптомиCauses serious eye irritation.
STOT - Single ExposureH335симптомиMay cause respiratory irritation.
Corrosive (Acidic)RCRA D002корозіяClassified as corrosive due to the carboxylic acid group.[1][2]

Personal Protective Equipment (PPE) and Pre-Disposal Handling

Proper personal protection and handling are paramount to mitigate exposure risks during routine use and waste consolidation.

Table 2: Required Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale
Eye/Face Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.Protects against splashes and accidental eye contact, which can cause serious irritation.[5]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).Prevents skin contact, which can cause irritation.[5]
Skin and Body Protection Standard laboratory coat. Closed-toe shoes.Minimizes contamination of personal clothing and protects against incidental skin exposure.
Respiratory Protection Use only in a chemical fume hood or well-ventilated area.Avoids inhalation of dust or vapors, which may cause respiratory irritation.[5][6]

Handling and Storage of Waste:

  • Ventilation: Always handle this chemical, both in its pure form and as waste, inside a certified chemical fume hood.[6]

  • Container Integrity: Keep waste containers tightly closed when not in use to prevent the release of vapors and to minimize exposure to air, which could contribute to peroxide formation.[5][7]

  • Segregation: Store waste containers away from incompatible materials, particularly bases and strong oxidizing agents.[5] Store in a cool, dry, and well-ventilated area designated for hazardous waste.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5] If skin irritation occurs, seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]

  • Small Spill Cleanup:

    • Ensure proper PPE is worn.

    • For solid material, carefully sweep up and place into a suitable, labeled container for chemical waste disposal.[5] Avoid generating dust.

    • For liquids, absorb the spill with an inert, non-combustible material such as sand, vermiculite, or a universal absorbent pad.

    • Collect the absorbed material and place it into a sealed, labeled container for disposal.

    • Clean the spill area with soap and water. Do not allow material to enter drains or water courses.[6]

Step-by-Step Disposal Protocol

Disposal of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid must be conducted as a regulated hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[4][6]

  • Waste Characterization: The primary waste stream is identified as "(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid". It is an acidic, non-halogenated organic solid or solution. It must be treated as corrosive and irritant waste.

  • Select an Appropriate Waste Container:

    • Use a High-Density Polyethylene (HDPE) or other chemically compatible container with a secure, screw-top lid.

    • The container must be clean and free of any contaminants that could react with the acidic waste.

    • Ensure the container is clearly labeled "Hazardous Waste."

  • Properly Label the Container:

    • Attach a completed hazardous waste tag from your institution's Environmental Health & Safety (EHS) department.[4]

    • The label must include:

      • The full, unabbreviated chemical name: "(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid".

      • An accurate estimation of the concentration and quantity.

      • All associated hazards (e.g., "Corrosive - Acid," "Irritant").

      • The date waste was first added (accumulation start date).

  • Waste Accumulation:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA must be at or near the point of generation.

    • Utilize secondary containment (such as a plastic tub) to prevent the spread of material in case of a leak.

  • Final Disposal:

    • Do not mix this waste with other waste streams unless you have confirmed compatibility (e.g., other non-halogenated acidic organic waste). Never mix with bases, strong oxidizers, or unknown chemicals.

    • Once the container is full (do not overfill, leave at least 10% headspace) or you are finished generating this waste, contact your institution's EHS department to schedule a waste pickup.[4]

Disposal Workflow Diagram

G cluster_0 start Waste Generated: (1R,5S,6s)-3-Oxabicyclo[3.1.0] hexane-6-carboxylic acid char Characterize Waste (Acidic, Irritant, Organic) start->char container Select Compatible Container (HDPE, Screw-Top) char->container label Affix Hazardous Waste Label (Full Name, Hazards, Date) container->label accumulate Store in Satellite Accumulation Area (Secondary Containment) label->accumulate pickup Request Pickup from Environmental Health & Safety (EHS) accumulate->pickup Container Full or Waste Stream Complete disposal Approved Hazardous Waste Disposal Facility pickup->disposal caption Disposal Workflow for (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid

Sources

© Copyright 2026 BenchChem. All Rights Reserved.